BRD32048
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-23-13-7-5-12(6-8-13)18-16-20-14(19-15(17)21-16)11-22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H3,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHJDJWPRZUURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of BRD32048 on ETV1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism through which the small molecule BRD32048 exerts its inhibitory effects on the ETV1 (ETS Variant 1) oncoprotein. ETV1 is a member of the ETS family of transcription factors and is implicated in the progression of various cancers, including prostate cancer and melanoma, making it a compelling target for therapeutic intervention. This compound was identified through small-molecule microarray screens as a direct binder of ETV1 that modulates its function.[1][2][3]
Core Mechanism of Action
This compound functions as a novel perturbagen of ETV1 through a multi-faceted mechanism that ultimately leads to the degradation of the ETV1 protein.[1][2][3] The primary mode of action does not involve the direct inhibition of ETV1's DNA-binding capacity.[1][2] Instead, this compound directly binds to the ETV1 protein and interferes with its post-translational modification, specifically its acetylation.[1][2][3]
Key aspects of the mechanism include:
-
Direct Binding to ETV1: this compound physically interacts with the ETV1 protein.[1][2][3]
-
Inhibition of p300-mediated Acetylation: The compound specifically inhibits the acetylation of ETV1 that is dependent on the histone acetyltransferase p300.[1][2][3] This post-translational modification is crucial for the stability and transcriptional activity of ETV1.[4]
-
Promotion of ETV1 Degradation: By preventing acetylation, this compound destabilizes the ETV1 protein, leading to its subsequent degradation.[1][2][3]
-
Modulation of Transcriptional Activity: As a consequence of ETV1 degradation, the transcriptional program driven by this oncoprotein is suppressed.[1][2][3]
-
Inhibition of Cancer Cell Invasion: In cellular models, this compound has been shown to inhibit the invasive phenotype of cancer cells that are dependent on ETV1 signaling.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the interaction between this compound and ETV1.
| Parameter | Value | Method | Cell Lines/System | Reference |
| Binding Affinity (KD) | 17.1 μM | Surface Plasmon Resonance (SPR) | Purified recombinant ETV1 | [4][5][6] |
| Invasion Assay Concentration | 20-100 μM | Collagen-based invasion assay | LNCaP, primary melanocytes expressing NRASG12D and ETV1 | [2][4] |
| Acetylation Inhibition Concentration | 50 μM | Immunoprecipitation and Western Blot | LNCaP, 501mel | [1][2] |
| ETV1 Degradation Concentration | 50 μM | Cycloheximide chase and Western Blot | LNCaP, 501mel | [2] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway detailing the mechanism of action of this compound on ETV1.
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound on ETV1 are outlined below.
Small-Molecule Microarray (SMM) Screening
This high-throughput screening method was employed to identify small molecules that bind to ETV1.
-
Array Preparation: Small molecules, including this compound, were covalently printed onto glass slides to create a microarray.
-
Lysate Preparation: Cell lysates from HEK 293T cells overexpressing HA-tagged ETV1 were prepared. Using cell lysates rather than purified protein helps to preserve relevant post-translational modifications and protein-protein interactions.[2]
-
Incubation: The SMM slides were incubated with the ETV1-containing cell lysate.
-
Washing: Slides were washed to remove non-specific binders.
-
Detection: Bound ETV1 was detected using a primary antibody against the HA-tag, followed by a fluorescently labeled secondary antibody.
-
Hit Identification: Fluorescent spots on the microarray indicated small molecules that bound to ETV1. This compound was identified as a top candidate.[1]
Surface Plasmon Resonance (SPR)
SPR was used to quantify the direct binding of this compound to ETV1 and to determine the binding affinity.
-
Surface Preparation: An anti-FLAG M2 antibody was covalently immobilized on a carboxymethyl dextran sensor chip surface.[2]
-
Ligand Capture: Recombinant FLAG-tagged ETV1, purified from HEK293F cells, was captured by the immobilized antibody.[2] A reference surface with an unrelated transcription factor (TBX21) was used as a negative control.[1][2]
-
Analyte Injection: this compound was injected at increasing concentrations (ranging from 0.78 μM to 50 μM) over the captured ETV1 and reference surfaces.[1][2]
-
Data Analysis: The binding response was measured in real-time. The equilibrium dissociation constant (KD) was calculated by fitting the binding data to a 1:1 Langmuir model.[7]
ETV1 Acetylation and Degradation Assays
These experiments were conducted to assess the effect of this compound on ETV1 stability and acetylation.
-
Cell Culture and Treatment: LNCaP and 501mel cells, which endogenously express ETV1, were used. Cells were treated with this compound (typically 50 μM) for 16-24 hours.[2]
-
Cycloheximide Chase (for degradation): To assess protein stability, cells were treated with cycloheximide (100 μg/mL) to inhibit new protein synthesis. Cell lysates were collected at various time points post-treatment.[2]
-
Immunoprecipitation (for acetylation): To assess acetylation status, cell lysates were subjected to immunoprecipitation using an anti-FLAG or anti-ETV1 antibody.
-
Western Blotting: ETV1 protein levels (from the cycloheximide chase) or acetylated ETV1 levels (from the immunoprecipitation) were analyzed by Western blotting using antibodies against ETV1 and acetylated lysine, respectively. A substantial reduction in ETV1 acetylation and stability was observed in the presence of this compound.[1][2]
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the identification and characterization of this compound.
Conclusion
This compound represents a significant development in the effort to target "undruggable" transcription factor oncoproteins.[1][2][3] Its mechanism of action, centered on the direct binding to ETV1 and subsequent inhibition of p300-dependent acetylation, leads to protein degradation and the suppression of ETV1-mediated oncogenic phenotypes. This approach provides a promising avenue for the development of therapeutics for ETV1-driven cancers. Further structure-activity relationship (SAR) studies may lead to the development of more potent and specific derivatives of this compound for clinical applications.[1]
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ETV1 — Koehler Lab [koehlerlab.org]
- 7. researchgate.net [researchgate.net]
The Small Molecule BRD32048: A Targeted Approach to Inhibit the ETV1 Oncoprotein in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of BRD32048, a small molecule inhibitor of the ETV1 transcription factor. ETV1 is a member of the ETS family of transcription factors and is implicated as an oncogenic driver in a variety of cancers, including prostate cancer, Ewing's sarcoma, and melanoma, often through genomic alterations like chromosomal translocations or gene amplification.[1][2][3][4] The "undruggable" nature of transcription factors has historically posed a significant challenge in cancer therapy.[1][2][3][4][5] this compound represents a promising pharmacological tool for studying and potentially targeting ETV1-driven malignancies.
Core Function and Mechanism of Action of this compound
This compound is a 1,3,5-triazine derivative identified through small-molecule microarray (SMM) screens as a direct binder of the ETV1 protein.[1][2][4][5] Its primary function is to inhibit the transcriptional activity of ETV1, which in turn suppresses oncogenic phenotypes in ETV1-dependent cancer cells, most notably cellular invasion.[1][3][4][5]
The mechanism of action of this compound is distinct from traditional inhibitors that might block the DNA-binding domain of a transcription factor. Instead, this compound's activity is centered on post-translational modifications of ETV1. Specifically, this compound inhibits the p300-dependent acetylation of ETV1.[1][2][3][4][5] This inhibition of acetylation leads to the destabilization and subsequent degradation of the ETV1 protein.[1][2][3][4][5] The reduction in ETV1 protein levels results in a downstream modulation of the ETV1 transcriptional signature, mimicking the effects of genetic knockdown of ETV1 via shRNA.[1][2] Notably, this compound does not affect the ability of ETV1 to bind to DNA, as demonstrated in oligonucleotide pull-down assays.[1][2]
Quantitative Data Summary
The interaction and activity of this compound have been quantified in various assays. The following tables summarize the key quantitative findings from the literature.
Table 1: Binding Affinity of this compound for ETV1
| Parameter | Value (µM) | Method | Reference |
| KD | 17.1 | Surface Plasmon Resonance (SPR) | [1][2][6][7] |
| KD | 23.2 | Surface Plasmon Resonance (SPR) | [1][2] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Assay Type | Cell Line(s) | Concentration(s) | Observed Effect | Reference |
| Gene Expression Signature Analysis | LNCaP | 20 µM | Modulation of ETV1 transcriptional signature | [1][2] |
| Cancer Cell Invasion Assay | Primary melanocytes expressing NRASG12D and ETV1 | 20-100 µM | Dose-dependent inhibition of invasion | [7] |
| DNA-binding Capacity Assay | HEK 293T, LNCaP | Up to 100 µM | No effect on ETV1 pull-down | [1][2] |
Experimental Protocols and Methodologies
The discovery and characterization of this compound involved a series of key experiments. The methodologies, as described in the source literature, are outlined below.
Small-Molecule Microarray (SMM) Screening
This high-throughput method was employed to identify compounds that directly bind to the ETV1 protein from a large chemical library.
-
Protocol Summary :
-
A library of approximately 9,000 unique small molecules was covalently printed onto glass slides.
-
Lysates from HEK 293T cells overexpressing HA-tagged ETV1 were incubated with the SMM slides.
-
The binding of ETV1 to specific spots on the microarray was detected using an anti-HA antibody conjugated to a fluorophore.
-
Fluorescent signals were quantified to identify "hits," i.e., compounds that exhibited significant binding to ETV1. This compound was identified as a top candidate from this screen.[1]
-
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
BRD32048: A Potent Inhibitor of the ETV1 Transcription Factor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The ETV1 (ETS variant 1) transcription factor is a critical driver of oncogenesis in a variety of cancers, including prostate cancer, Ewing sarcoma, melanoma, and gastrointestinal stromal tumors (GIST).[1][2][3] Its role in promoting cell proliferation, invasion, and metastasis has made it a compelling target for therapeutic intervention. However, as a transcription factor lacking a defined enzymatic pocket, ETV1 has been traditionally considered "undruggable."[4] This guide details the discovery and characterization of BRD32048, a first-in-class small molecule that directly binds to and inhibits the function of ETV1.[1][4] We provide a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used to validate its activity.
Introduction to ETV1 in Cancer
ETV1 belongs to the PEA3 subfamily of the ETS (E26 transformation-specific) family of transcription factors.[3] Its expression is tightly regulated in normal tissues, but it becomes dysregulated in cancer through several mechanisms:
-
Chromosomal Translocation: In prostate cancer and Ewing sarcoma, the ETV1 gene is fused to the regulatory elements of other genes, leading to its aberrant overexpression.[1][2]
-
Gene Amplification: A significant number of melanomas exhibit copy number gains of the ETV1 locus on chromosome 7p.[1][5]
-
Lineage Dysregulation: In GIST, ETV1 is a lineage survival factor, universally highly expressed and required for tumor growth.[1][6]
Upstream signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, can phosphorylate ETV1, enhancing its stability and transcriptional activity.[1][7] Once active, ETV1 regulates a transcriptional program that drives key aspects of tumorigenesis, including cell invasion and metastasis.[1][8]
Discovery and Mechanism of Action of this compound
This compound was identified through high-throughput screening of small-molecule microarrays (SMMs) for compounds that could directly bind to the ETV1 protein.[1][4] It is a 1,3,5-triazine derivative that represents a novel chemical probe for interrogating ETV1 biology.[1][2]
The primary mechanism of action of this compound involves a multi-pronged approach to inhibit ETV1 function:
-
Direct Binding: this compound physically interacts with the ETV1 protein.[4][9][10] This direct binding is a critical first step in its inhibitory activity.
-
Inhibition of Acetylation: The stability and activity of ETV1 are enhanced by post-translational modifications, notably acetylation by the histone acetyltransferase p300.[7] this compound inhibits this p300-dependent acetylation of ETV1.[1][2][4]
-
Promotion of Degradation: By preventing acetylation, this compound destabilizes the ETV1 protein, leading to its subsequent proteasome-dependent degradation.[1][10] This reduction in total cellular ETV1 levels effectively shuts down its oncogenic transcriptional output.
This mechanism ultimately leads to a dose-dependent inhibition of ETV1-mediated cancer cell invasion.[1][7]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the ETV1 signaling pathway and the mechanism by which this compound inhibits its function.
Caption: ETV1 signaling pathway and this compound mechanism of action.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The key quantitative metrics are summarized below.
| Parameter | Method | Value | Cell Line / System | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 17.1 µM | Purified ETV1 Protein | [7][9][10] |
| Invasion Inhibition | Collagen-based Invasion Assay | Dose-dependent (20-100 µM) | ETV1-expressing NRASG12D Melanocytes | [1][7] |
| Transcriptional Reporter Inhibition | MMP1 Luciferase Reporter Assay | Dose-dependent | LNCaP Prostate Cancer Cells | [1] |
| ETV1 Protein Reduction | Western Blot | Noticeable at 50 µM | HEK293T, LNCaP, 501mel | [1][4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The core experimental protocols used to characterize this compound are outlined below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the direct binding kinetics and affinity of this compound to purified ETV1 protein.
-
Protein Immobilization:
-
Recombinant ETV1 with a C-terminal FLAG-tag is purified from HEK293F cells.[1][4]
-
An anti-FLAG antibody (30 µg/mL in acetate buffer, pH 4.5) is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.[1][4]
-
Remaining active esters on the surface are quenched with 1 M ethanolamine.[1][4]
-
Purified ETV1-FLAG protein (5 µg/mL) is injected over the antibody-coated surface until a response of 1700-2300 response units (RU) is achieved.[1][4]
-
-
Binding Assay:
-
Experiments are performed at 25°C with HBS buffer (pH 7.4) supplemented with 0.05% P-20 surfactant and 2% DMSO.[1][4]
-
This compound is prepared in a dilution series (e.g., 0.78 to 50 µM) in the running buffer.[1][4]
-
Each compound concentration is injected in duplicate for 60 seconds at a flow rate of 60 µL/min, followed by a 120-second dissociation phase with buffer only.[1][4]
-
Sensorgrams are processed and fit to a suitable binding model to calculate the equilibrium dissociation constant (KD).[1]
-
Cellular Invasion Assay
This assay measures the effect of this compound on the invasive potential of ETV1-driven cancer cells.
-
Cell Culture and Treatment:
-
Invasion Measurement:
-
After incubation, non-invading cells are removed from the top surface of the insert.
-
Cells that have invaded through the Matrigel and membrane are fixed and stained (e.g., with crystal violet).
-
The number of invaded cells is quantified by microscopy.
-
Results are normalized to the vehicle control to determine the percent inhibition of invasion.
-
Immunoprecipitation and Western Blot for ETV1 Acetylation
This protocol assesses the impact of this compound on the acetylation status of ETV1.
-
Cell Lysis and Immunoprecipitation:
-
HEK293T cells are co-transfected with expression vectors for Flag-HA-ETV1 and either p300 or P/CAF.[1][4]
-
Cells are pre-treated with 50 µM this compound or DMSO for 16 hours.[1]
-
Cells are harvested and lysed in RIPA buffer containing protease and deacetylase inhibitors.
-
ETV1 is immunoprecipitated from cleared lysates using anti-Flag or anti-HA antibodies conjugated to beads.
-
-
Western Blotting:
-
The immunoprecipitated ETV1 is eluted and resolved by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is immunoblotted with an anti-acetyl-lysine antibody to detect acetylated ETV1.[1]
-
The membrane is subsequently stripped and re-probed with an anti-ETV1 or anti-HA antibody to confirm equal protein loading. Vinculin is used as a loading control for whole-cell lysates.[1]
-
Experimental Workflow Diagram
The logical flow from target identification to functional validation is depicted below.
Caption: Workflow for the discovery and validation of this compound.
Conclusion and Future Directions
This compound is a seminal tool compound that validates ETV1 as a druggable target.[1] It provides a chemical probe to further explore the downstream consequences of ETV1 inhibition in various cancer models. The mechanism of promoting protein degradation via inhibition of acetylation offers a novel therapeutic strategy against oncogenic transcription factors.[4]
Future research will focus on:
-
Structure-Activity Relationship (SAR) studies: To improve the potency and pharmacokinetic properties of the this compound scaffold.
-
Target Engagement Biomarkers: Development of assays to measure ETV1 degradation in preclinical and clinical settings.
-
In Vivo Efficacy: Evaluation of optimized analogs in animal models of ETV1-driven cancers.
This guide provides the foundational technical information for scientists and researchers to build upon the discovery of this compound and accelerate the development of therapeutics targeting the ETV1 oncoprotein.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ETV1, 4 and 5: An Oncogenic Subfamily of ETS Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An oncogenic role for ETV1 in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ETV1 is a lineage survival factor that cooperates with KIT in gastrointestinal stromal tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Genome-wide analysis of ETV1 targets: Insights into the role of ETV1 in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ETV1 — Koehler Lab [koehlerlab.org]
discovery and development of BRD32048
An in-depth guide to the , a novel inhibitor of the ETV1 oncoprotein.
Introduction
The ETS (E26 transformation-specific) family of transcription factors plays a critical role in various cellular processes, and their dysregulation through genomic alterations is implicated in numerous cancers. One such member, ETS variant 1 (ETV1), is an oncogenic transcription factor that is often considered "undruggable" due to its lack of a defined enzymatic pocket for conventional inhibitor design. ETV1 is deregulated in prostate cancers, Ewing's sarcomas, melanomas, and gastrointestinal stromal tumors through mechanisms like chromosomal translocation and gene amplification. The development of small molecules that can directly bind and modulate the function of transcription factors like ETV1 represents a significant challenge and a promising therapeutic avenue. This document details the discovery, mechanism of action, and preclinical characterization of BRD32048, a first-in-class small molecule identified as a direct binder and inhibitor of the ETV1 oncoprotein.
Discovery of this compound
This compound was identified through a high-throughput screening campaign utilizing small-molecule microarrays (SMMs). This approach was chosen to identify compounds that could physically bind to the ETV1 protein, a strategy for targeting proteins traditionally considered undruggable.
The screening process involved printing a diverse library of approximately 45,000 compounds, including natural products, FDA-approved drugs, and products of diversity-oriented synthesis, onto microarray slides. These slides were then incubated with cell lysates prepared from HEK293T cells overexpressing HA-tagged ETV1 protein. Hits were identified as compounds that captured the ETV1 protein from the lysate.
From this screen, the 1,3,5-triazine derivative, this compound, emerged as a top candidate ETV1 perturbagen. Initial validation in a cell-based reporter assay showed that this compound could suppress the ETV1-driven transcription of a target gene, MMP1, by approximately 50% in 501mel melanoma cells, which harbor an ETV1 amplification.
Caption: Discovery workflow for identifying this compound as an ETV1 inhibitor.
Mechanism of Action
Further studies revealed a novel mechanism by which this compound inhibits ETV1 function. Unlike traditional inhibitors that block enzymatic activity or DNA binding, this compound acts by inducing the degradation of the ETV1 protein.
-
Direct Binding: this compound directly binds to the ETV1 protein.[1][2][3][4] This interaction was confirmed using surface plasmon resonance (SPR) and by demonstrating that an immobilized version of this compound could pull down endogenous ETV1 from cell lysates.[3]
-
Inhibition of Acetylation: The stability of the ETV1 protein is regulated by post-translational modifications, including acetylation by the histone acetyltransferase p300. This compound was found to specifically inhibit the p300-dependent acetylation of ETV1.[1][2][3] Interestingly, it did not affect acetylation by another acetyltransferase, P/CAF.[1]
-
Promotion of Degradation: By preventing p300-mediated acetylation, this compound destabilizes the ETV1 protein, leading to its degradation.[1][2][3][4] This was demonstrated in cycloheximide (CHX) chase assays, which showed a markedly reduced half-life of ETV1 in the presence of this compound.[3]
-
Transcriptional Modulation: The resulting decrease in cellular ETV1 levels leads to a change in the expression of ETV1 target genes. Gene expression profiling showed a significant overlap between the genes modulated by this compound and those affected by shRNA-mediated knockdown of ETV1.[1]
-
Phenotypic Effects: The reduction in ETV1 protein and subsequent transcriptional changes translate to anti-cancer phenotypes. This compound was shown to inhibit the invasion of ETV1-dependent cancer cell lines in a dose-dependent manner.
Crucially, experiments demonstrated that this compound does not interfere with the ability of ETV1 to bind to its DNA consensus sequence, indicating a mechanism of action independent of DNA binding inhibition.[1]
Caption: Mechanism of action of this compound on the ETV1 signaling pathway.
Quantitative Data
The interaction between this compound and ETV1, as well as its cellular effects, have been quantified in several key experiments.
| Parameter | Method | Value | Target/System | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 17.1 µM | Purified ETV1 Protein | [1][4] |
| Binding Affinity (KD) | SPR (Steady-State Equilibrium) | 23.2 µM | Purified ETV1 Protein | [1] |
| Transcriptional Inhibition | MMP1-Luciferase Reporter Assay | ~50% inhibition | 501mel melanoma cells | |
| Gene Expression Modulation | Microarray Analysis | 20 µM | LNCaP prostate cancer cells | [1] |
| Cellular Invasion Inhibition | Collagen-based Invasion Assay | 20 - 100 µM (dose-dependent) | ETV1-reliant cancer cells | |
| Acetylation Inhibition | Immunoprecipitation / Western Blot | 50 µM | HEK293T cells | [1] |
Experimental Protocols
Detailed methodologies were crucial for the characterization of this compound.
1. Small-Molecule Microarray (SMM) Screening
-
Array Preparation: A library of ~45,000 unique small molecules was printed onto microarray slides, with each slide containing approximately 10,800 features.[1][3]
-
Lysate Preparation: Lysates were prepared from HEK293T cells engineered to overexpress HA-tagged ETV1 protein. Using whole-cell lysates rather than purified protein helps ensure that the target protein maintains relevant post-translational modifications and protein-protein interactions.[3]
-
Incubation and Detection: The SMM slides were incubated with the ETV1-containing cell lysate. The binding of the HA-tagged ETV1 protein to specific spots on the array was detected using a fluorescently labeled anti-HA antibody.
-
Hit Identification: Compounds that consistently showed significant fluorescence intensity above background across replicate screens were identified as primary "hits."
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Chip Preparation: An anti-FLAG M2 antibody was covalently immobilized on a carboxymethyl dextran sensor chip. This antibody was used to capture purified, FLAG-tagged ETV1 protein from solution, ensuring a consistent orientation of the protein on the sensor surface.
-
Binding Analysis: this compound, the analyte, was flowed over the sensor surface at various concentrations. The association and dissociation of this compound to the immobilized ETV1 was measured in real-time by detecting changes in the refractive index at the surface.
-
Data Modeling: The resulting sensorgram data was fitted to a simple 1:1 Langmuir binding model to calculate the kinetic parameters, including the dissociation constant (KD), which quantifies the binding affinity.[1]
3. Gene Expression Signature Analysis
-
Cell Treatment: LNCaP prostate cancer cells, which have an ETV1 dependency, were treated with 20 µM this compound for 16 hours. A parallel experiment was conducted using inducible shRNAs to knock down ETV1 expression.[1]
-
RNA Extraction and Microarray: RNA was extracted from both this compound-treated and ETV1-knockdown cells. Gene expression profiling was performed using microarrays.
-
Bioinformatic Analysis: Genes with a fold-change greater than 1.5 and a false discovery rate (FDR) of < 0.25 were identified for both conditions. The overlap between the gene signatures (up- and down-regulated genes) from the this compound treatment and the ETV1 knockdown was then calculated to determine the specificity of the compound's effect.[1]
References
- 1. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]
- 2. "A Small Molecule that Binds and Inhibits the ETV1 Transcription Factor" by Marius C. Pop, Nicolas Stransky et al. [ecommons.udayton.edu]
- 3. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]
- 4. caymanchem.com [caymanchem.com]
BRD32048 chemical structure and properties
An In-depth Technical Guide to BRD32048
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a small molecule inhibitor of the ETV1 transcription factor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a substituted[1][2][3]triazine derivative that has been identified as a direct binder and inhibitor of the ETV1 (ETS variant 1) oncoprotein.[1][4] ETV1 is a transcription factor implicated in the progression of various cancers, making it a target for therapeutic intervention.[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine | [1][3] |
| CAS Number | 433694-46-3 | [1][2][3] |
| Molecular Formula | C₁₆H₂₂N₆O | [1][2][3][5] |
| Molecular Weight | 314.39 g/mol | [2][5] |
| Appearance | Crystalline solid, Off-white powder | [1][3][5][6] |
| Purity | ≥95-98% | [1][3][5][6] |
| SMILES | COC1=CC=C(C=C1)NC2=NC(CN3CCCCC3)=NC(N)=N2 | [1] |
| InChI Key | PVHJDJWPRZUURH-UHFFFAOYSA-N | [1] |
Table 2: Solubility and Stability of this compound
| Property | Value | Reference |
| Solubility | DMSO: ~30-100 mg/mLDMF: ~30 mg/mLEthanol: ~2 mg/mLDMSO:PBS (1:1, pH 7.2): ~0.5 mg/mL | [1][3][5] |
| Storage | Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 6 months. | [3][7] |
| Stability | Stable for ≥4 years when stored as a solid at -20°C. | [3] |
| UV/Vis Maximum | λmax: 269 nm | [1][3] |
Biological Activity and Mechanism of Action
This compound directly binds to the ETV1 protein with a dissociation constant (KD) reported to be between 14.2 µM and 17.1 µM.[1][5][7][8] Its mechanism of action is unique as it does not interfere with the DNA-binding capacity of ETV1.[4][9] Instead, this compound selectively inhibits the p300-dependent acetylation of ETV1 at lysine residues K33 and K116.[5][10] This inhibition of acetylation leads to the subsequent degradation of the ETV1 protein, thereby reducing its transcriptional activity and suppressing the invasion of ETV1-reliant cancer cells.[4][5][10][11]
Caption: Mechanism of action of this compound on the ETV1 signaling pathway.
Experimental Protocols
The identification and characterization of this compound involved several key experimental procedures, as detailed in the primary literature.[4][9]
Small-Molecule Microarray (SMM) Screening
This method was used to identify compounds that directly interact with the ETV1 protein.
-
Microarray Preparation: Small molecules were printed onto N-hydroxysuccinimide-activated glass slides to create a microarray of approximately 9,000 unique compounds.
-
Protein Labeling: ETV1 protein, present in cell lysates, was used for the screening to maintain relevant post-translational modifications.
-
Incubation and Detection: The microarray slides were incubated with the ETV1-containing cell lysates. Binding events were detected using a primary antibody against ETV1 followed by a fluorescently labeled secondary antibody.
-
Hit Identification: Fluorescent spots on the microarray indicated a direct interaction between a printed compound and the ETV1 protein. This compound was identified as a primary hit from these screens.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR was employed to confirm the direct binding of this compound to ETV1 and to quantify the binding affinity.
-
Surface Preparation: An anti-FLAG M2 antibody was covalently immobilized on a carboxymethyl dextran sensor chip surface.
-
Ligand Capture: Recombinant, purified FLAG-tagged ETV1 was captured onto the antibody-coated surface. A reference surface was prepared using an unrelated transcription factor (TBX21) to control for non-specific binding.
-
Analyte Injection: this compound was diluted in a running buffer (HBS, pH 7.4, with 0.05% P-20 surfactant and 2% DMSO) to various concentrations (ranging from 0.78 µM to 50 µM).
-
Data Acquisition: The compound solutions were injected over the sensor surface. The binding was measured by detecting changes in the refractive index at the surface. The injection time was 60 seconds at a flow rate of 60 µL/min, followed by a 120-second dissociation phase with buffer only.
-
Data Analysis: The resulting sensorgrams were analyzed to calculate the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (KD) was determined.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Immunoprecipitation and Western Blotting for Acetylation Assay
This experiment was designed to test the effect of this compound on the acetylation status of ETV1.
-
Cell Culture and Treatment: HEK293T cells were co-transfected to express ETV1 along with either p300 or P/CAF (another acetyltransferase). The cells were then treated with either DMSO (vehicle control) or 50 µM this compound.
-
Cell Lysis: Cells were harvested and lysed to extract total protein.
-
Immunoprecipitation (IP): The cell lysates were incubated with an anti-FLAG antibody to pull down the FLAG-tagged ETV1 protein.
-
Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was immunoblotted with an anti-acetyl-lysine antibody to detect the acetylation level of ETV1. A separate blot was performed with an anti-FLAG antibody to confirm equal ETV1 pulldown.
-
Results: The results showed that this compound specifically inhibited the p300-dependent acetylation of ETV1.[4]
This guide provides a foundational understanding of this compound, a promising chemical probe for studying ETV1 biology and a potential starting point for the development of novel anticancer therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS: 433694-46-3 [aobious.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETV1 Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. ETV1 Inhibitor, this compound - Calbiochem | 531057 [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ETV1 Inhibitor, this compound [sigmaaldrich.com]
- 11. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
role of BRD32048 in ETV1 degradation pathway
An In-depth Technical Guide on the Role of BRD32048 in the ETV1 Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ETS variant 1 (ETV1) transcription factor is a critical oncogenic driver in a range of cancers, including prostate cancer, Ewing's sarcoma, and melanoma.[1][2] As a transcription factor, ETV1 has traditionally been considered "undruggable" by conventional therapeutic strategies.[1][2] The small molecule this compound was identified through high-throughput screening as a direct binder of ETV1, capable of modulating its transcriptional activity and promoting its degradation.[1][3] This document provides a detailed technical overview of the mechanism by which this compound induces ETV1 degradation, presents key quantitative data, outlines experimental protocols for studying this pathway, and visualizes the core molecular interactions and workflows.
Introduction to ETV1 and this compound
ETV1 (ETS variant 1) is a member of the ETS family of transcription factors, which are implicated in various cancers through mechanisms such as chromosomal translocation and gene amplification.[1][4] The stability and activity of the ETV1 protein are regulated by post-translational modifications. Notably, phosphorylation by the mitogen-activated protein kinase (MAPK) pathway and acetylation by the histone acetyltransferase p300 enhance ETV1's protein half-life and transcriptional output.[1][4][5]
This compound is a 1,3,5-triazine derivative identified from small-molecule microarray (SMM) screens as a compound that directly binds to the ETV1 protein.[1][2][4] Subsequent studies revealed that this compound does not inhibit ETV1's ability to bind DNA but instead modulates its function by altering its stability, leading to protein degradation.[1][6] This discovery presents a novel avenue for pharmacologically targeting ETV1 in cancers where it is a dependency.[2]
Mechanism of Action: this compound-Induced ETV1 Degradation
The primary mechanism through which this compound promotes ETV1 degradation is by inhibiting its acetylation by the coactivator p300.[1][2][7]
-
Direct Binding: this compound directly binds to the ETV1 protein.[1][3][7]
-
Inhibition of Acetylation: This binding event disrupts the interaction between ETV1 and the histone acetyltransferase p300.[7] Consequently, p300-dependent acetylation of ETV1 at key lysine residues (K33 and K116) is inhibited.[1][4] This acetylation is crucial for maintaining ETV1 protein stability.[1][5]
-
Promotion of Degradation: By preventing acetylation, this compound renders ETV1 susceptible to degradation.[1][2] While the specific E3 ligase involved in this context is not fully elucidated in the provided materials, ETV1 is known to be targeted for proteasome-mediated degradation.[5] The effect of this compound is reversed by the proteasome inhibitor MG132, confirming the involvement of the ubiquitin-proteasome system.[6][8]
This effect is cell-context specific, as this compound was shown to reduce ETV1 stability in LNCaP (prostate cancer) and 501mel (melanoma) cells but not in SK-MEL-28 (melanoma) cells.[1][6]
Quantitative Data Summary
The following table summarizes the key quantitative metrics associated with the interaction between this compound and ETV1.
| Parameter | Value / Observation | Cell Lines / System | Citation |
| Binding Affinity (KD) | 17.1 µM | In vitro (Surface Plasmon Resonance) | [3][4][7] |
| Effective Concentration | 50 µM | LNCaP, 501mel, HEK293T | [1][6] |
| (Protein Stability & Acetylation Assays) | |||
| Effective Concentration | 20 - 100 µM | ETV1-reliant cancer cell lines | [4] |
| (Invasion Assays) | |||
| Effect on ETV1 Half-Life | Markedly reduced | LNCaP, 501mel | [1][6] |
| (Cycloheximide Chase Assay) | No significant effect | SK-MEL-28 | [1][6] |
| Effect on ETV1 Acetylation | Substantially reduced | LNCaP, 501mel | [1][6] |
| (p300-dependent) | No acetylation observed | PC-3, SK-MEL-28 | [1][6] |
| Effect on Gene Expression | Modulates ETV1 transcriptional signature | LNCaP | [1][9] |
| (Comparable to shRNA knockdown) | No significant overlap with shETV1 signature | SK-MEL-28 | [6] |
Key Experimental Protocols
Detailed methodologies are critical for the replication and validation of the findings on this compound. Below are protocols for the key experiments used to characterize its mechanism of action.
Protocol: Cycloheximide (CHX) Chase Assay for ETV1 Stability
This assay measures the half-life of ETV1 protein by inhibiting new protein synthesis and observing the rate of its disappearance.
Methodology:
-
Cell Seeding and Transfection: Seed LNCaP or 501mel cells. If assessing exogenous protein, transfect with a plasmid expressing tagged ETV1 (e.g., Flag-HA-ETV1).
-
Pre-treatment: Sixteen hours prior to the start of the time course, treat the cells with 50 µM this compound or a vehicle control (DMSO).[6][8]
-
Protein Synthesis Block: Add cycloheximide to a final concentration of 100 µM to block de novo protein synthesis.[6][8]
-
Sample Collection: Harvest cells at specified time points (e.g., 0, 2, 4, 6 hours) after CHX addition.
-
Lysis and Protein Quantification: Lyse the cells in cold lysis buffer. Determine the total protein concentration for each sample.
-
Immunoblotting: Resolve equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the ETV1 tag (e.g., anti-HA) and a loading control (e.g., anti-Actin or anti-Vinculin).
-
Analysis: Quantify band intensities to determine the rate of ETV1 degradation in this compound-treated versus control cells.
Protocol: Co-Immunoprecipitation (Co-IP) for ETV1 Acetylation
This protocol is used to assess the acetylation status of ETV1 following treatment with this compound.
Methodology:
-
Cell Culture and Transfection: In HEK293T cells, co-express Flag-HA-tagged ETV1 along with either p300 or P/CAF to assess acetyltransferase-specific effects.[1]
-
Compound Treatment: Treat cells for 16 hours with 50 µM this compound or DMSO.[1][6]
-
Cell Lysis: Lyse cells in a cold, non-denaturing lysis buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.1% (v/v) NP-40, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).[1]
-
Immunoprecipitation: Incubate approximately 3 mg of total protein with anti-FLAG M2 or anti-HA agarose beads overnight at 4°C to capture the ETV1 protein complex.[1]
-
Washing: Wash the beads three times with cold lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Immunoblotting: Resolve the eluate by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-acetylated lysine antibody to detect ETV1 acetylation and with an anti-FLAG or anti-HA antibody to confirm ETV1 immunoprecipitation.
Conclusion
This compound represents a promising chemical probe for the oncogenic transcription factor ETV1. Its mechanism of action, centered on the inhibition of p300-dependent acetylation, leads to the proteasomal degradation of the ETV1 protein.[1][2][7] This effectively reduces the cellular levels of a key cancer driver that has been difficult to target. The data and protocols presented here provide a comprehensive guide for researchers in oncology and drug development to further investigate and build upon these findings. The cell-specific nature of this compound's effects underscores the importance of considering cellular context in the development of targeted therapies.[1][6] Future work may focus on elucidating the precise binding site of this compound on ETV1 and identifying the specific ubiquitin ligase complex responsible for its subsequent degradation.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ETV1, 4 and 5: An Oncogenic Subfamily of ETS Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ETV1 — Koehler Lab [koehlerlab.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Investigating the Target Specificity of BRD32048: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity of BRD32048, a small molecule identified as a direct binder and inhibitor of the ETV1 (ETS Variant Transcription Factor 1) oncoprotein. The information presented herein is compiled from published research to facilitate further investigation and application of this compound in cancer research and drug development.
Executive Summary
This compound is a 1,3,5-triazine derivative that directly binds to the ETV1 transcription factor.[1][2][3][4] Its mechanism of action involves the inhibition of p300-dependent acetylation of ETV1, which leads to the subsequent degradation of the ETV1 protein.[1][2][3][4] This activity modulates ETV1-mediated transcriptional programs and inhibits cancer cell invasion in ETV1-dependent models.[1][2][3][4] While this compound has been shown to be selective for ETV1 over a small number of other tested proteins, comprehensive off-target profiling studies have not been extensively published. This guide summarizes the known binding affinity, mechanism of action, and experimental protocols used to characterize this compound.
Quantitative Data: Binding Affinity and Cellular Activity
The following tables summarize the quantitative data available for this compound's interaction with ETV1 and its effects in cellular assays.
Table 1: In Vitro Binding Affinity of this compound for ETV1
| Parameter | Value | Method | Reference |
| KD | 17.1 μM | Surface Plasmon Resonance (SPR) - Kinetic Analysis (1:1 Langmuir model) | [1][5] |
| KD | 23.2 μM | Surface Plasmon Resonance (SPR) - Steady State Equilibrium Analysis | [1][5] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | Concentration | Reference |
| MMP1 Promoter Luciferase Reporter Assay | 501mel (Melanoma) | ~50% suppression of luciferase activity | 10 μM | [1] |
| Cancer Cell Invasion Assay | ETV1-reliant cancer cells | Dose-dependent prevention of invasion | 20-100 μM | [6] |
Mechanism of Action: ETV1 Regulation and this compound Interference
ETV1 is a transcription factor whose stability and activity are regulated by post-translational modifications. Upstream signaling, such as through the Mitogen-Activated Protein Kinase (MAPK) pathway, enhances ETV1's transcriptional activity.[1] One key mechanism in this regulation is the acetylation of ETV1 at lysine residues (K33 and K116) by the histone acetyltransferase p300.[2][6] This acetylation event increases the protein half-life of ETV1, leading to its accumulation and enhanced transcriptional output.[2][6]
This compound directly binds to ETV1 and interferes with this process. By inhibiting the p300-dependent acetylation of ETV1, this compound promotes the degradation of the ETV1 protein.[1][2][3][4] This leads to a reduction in the levels of functional ETV1, thereby suppressing its transcriptional program and associated cancer-promoting phenotypes like cell invasion.[1][6] Importantly, this compound does not appear to affect the DNA-binding capacity of ETV1 directly.[1][5]
Signaling Pathway Diagram
Caption: ETV1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the target specificity of this compound are outlined below.
Small-Molecule Microarray (SMM) Screening
This high-throughput method was used to identify small molecules that bind to a target protein from a large compound library.
-
Objective: To identify direct binders of ETV1 from a library of small molecules.
-
Methodology:
-
A library of small molecules is covalently printed onto a glass slide to create a microarray.
-
Cell lysates containing the protein of interest (in this case, HA-tagged ETV1 expressed in HEK 293T cells) are incubated with the microarray.
-
The array is washed to remove non-specifically bound proteins.
-
The bound protein is detected using a fluorescently labeled antibody against the protein or its tag (e.g., anti-HA antibody).
-
Fluorescence intensity at each spot on the array is quantified to identify "hits" - small molecules that bind to the target protein.
-
-
Reference: [1]
Experimental Workflow: SMM Screening
Caption: Workflow for Small-Molecule Microarray (SMM) screening.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
-
Objective: To quantify the binding affinity (KD) of this compound to purified ETV1.
-
Methodology:
-
Purified FLAG-tagged ETV1 is immobilized on a sensor chip surface (e.g., via an anti-FLAG antibody). A reference surface with an unrelated protein (e.g., TBX21) is used as a negative control.[1][5]
-
A solution containing this compound at various concentrations is flowed over the sensor surface.
-
The binding of this compound to ETV1 causes a change in the refractive index at the surface, which is detected as a response signal.
-
The association and dissociation rates are measured.
-
Kinetic analysis (fitting to a binding model like 1:1 Langmuir) and steady-state equilibrium analysis are performed to calculate the dissociation constant (KD).[1][5]
-
Compound Pull-Down Assay
This assay is used to confirm the interaction between a small molecule and its target protein in a cellular context.
-
Objective: To demonstrate that this compound binds to endogenous ETV1 in cell lysates.
-
Methodology:
-
This compound is covalently attached to beads (e.g., sepharose beads).
-
The this compound-conjugated beads are incubated with cell lysates from a cell line expressing endogenous ETV1 (e.g., 501mel melanoma cells).[1]
-
The beads are washed to remove non-specifically bound proteins.
-
The proteins bound to the beads are eluted and analyzed by Western blotting using an anti-ETV1 antibody.
-
A competition experiment is often included, where excess free this compound is added to the lysate along with the beads to show that it can outcompete the immobilized compound for binding to ETV1.[1]
-
In-Cell ETV1 Acetylation Assay
This experiment is designed to investigate the effect of this compound on the acetylation status of ETV1 within cells.
-
Objective: To determine if this compound inhibits the acetylation of ETV1, particularly by p300.
-
Methodology:
-
HEK 293T cells are co-transfected with plasmids expressing Flag-HA-tagged ETV1 and a histone acetyltransferase (HAT) such as p300 or P/CAF.[1]
-
The cells are treated with this compound or a vehicle control (e.g., DMSO).
-
ETV1 is immunoprecipitated from the cell lysates using an anti-Flag or anti-HA antibody.
-
The immunoprecipitated ETV1 is then analyzed by Western blotting using an antibody that recognizes acetylated lysine residues (αK-Ac).[1]
-
The results are compared between the this compound-treated and control groups to assess the change in ETV1 acetylation.
-
Target Selectivity and Off-Target Effects
The initial discovery of this compound through small-molecule microarray screening suggested a degree of selectivity for ETV1 relative to over 100 other proteins that had been previously screened against the same compound library.[1] Further validation using surface plasmon resonance showed no specific binding of this compound to other tested proteins, including RELA, RUNX1, RFWD2, and P/CAF.[2] The lack of binding to proteins with a low isoelectric point, such as TBX21 and RELA, also indicated that the interaction with ETV1 was not merely due to non-specific charge-based interactions.[2]
However, it is important to note that comprehensive, proteome-wide off-target profiling or kinome-wide screening data for this compound has not been extensively reported in the public domain. The original study acknowledged that a possible role for off-target effects could not be completely excluded.[1][5] Therefore, while the existing data points towards a specific interaction with ETV1, further investigation would be required to fully delineate the selectivity profile of this compound.
Conclusion
This compound is a valuable tool compound for studying the biology of the ETV1 transcription factor. It directly binds to ETV1 with micromolar affinity and acts by inhibiting p300-dependent acetylation, leading to ETV1 degradation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and utilize this compound. While initial assessments indicate a degree of selectivity for ETV1, future studies employing comprehensive off-target profiling methods will be crucial for a more complete understanding of its target specificity and for its potential development as a therapeutic agent.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
BRD32048: A Chemical Probe for Interrogating the "Undruggable" Transcription Factor ETV1
For Researchers, Scientists, and Drug Development Professionals
Transcription factors have long been considered among the most challenging drug targets due to their lack of defined enzymatic pockets, often earning them the label "undruggable."[1][2][3][4][5] The development of small molecule probes that can directly bind and modulate the function of these proteins is a critical step toward validating them as therapeutic targets and developing novel cancer therapies. This technical guide focuses on BRD32048, a small molecule identified as a direct binder and inhibitor of the E-twenty-six (ETS) variant 1 (ETV1) transcription factor, an oncoprotein implicated in various cancers, including prostate cancer and Ewing's sarcoma.[1][2][3]
Mechanism of Action: A Multi-pronged Approach to Inhibition
This compound, a 1,3,5-triazine derivative, modulates ETV1 function through a distinct mechanism that does not involve blocking DNA binding.[1][6] Instead, its activity stems from direct interaction with the ETV1 protein, leading to a cascade of downstream effects that ultimately suppress its oncogenic activity.
The core mechanism involves:
-
Direct Binding: this compound binds directly to the ETV1 protein.[1][2][3] This interaction has been confirmed through biophysical assays such as Surface Plasmon Resonance (SPR).[1][3]
-
Inhibition of Acetylation: The compound specifically inhibits the p300-dependent acetylation of ETV1.[1][2][3] Acetylation is a key post-translational modification that can regulate protein stability and activity.
-
Promotion of Degradation: By inhibiting its acetylation, this compound promotes the degradation of the ETV1 protein, leading to a significant reduction in the cellular levels of this oncoprotein.[1][2][3]
-
Transcriptional Modulation: The resulting decrease in ETV1 protein levels leads to a modulation of its transcriptional signature, affecting the expression of genes involved in cancer cell invasion.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Biophysical and Cellular Activity
| Parameter | Value | Assay | Cell Line/System |
| Binding Affinity (KD) | 17.1 µM | Surface Plasmon Resonance (SPR) | Purified ETV1 Protein |
| Luciferase Reporter Inhibition | ~50% at 10 µM | ETV1-driven Luciferase Assay | 501mel |
| Invasion Inhibition | Dose-dependent | Matrigel Invasion Assay | LNCaP (ETV1-dependent) |
| Effect on DNA Binding | No effect up to 100 µM | Oligonucleotide Pull-down Assay | HEK 293T / LNCaP lysates |
Data compiled from multiple sources.[1][6][7]
Table 2: Gene Expression Modulation
| Gene Target | Effect of this compound | Validation Method |
| ETV1 Transcriptional Signature | Comparable reduction to shRNA knockdown | Microarray & qRT-PCR |
| MMP1 Promoter Activity | Suppression | Luciferase Reporter Assay |
| Selected ETS Target Genes | Downregulation | qRT-PCR |
The compound modulates an empirically determined ETV1 transcriptional signature.[1][4][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of the key experimental protocols used to characterize this compound.
1. Small-Molecule Microarray (SMM) Screening
This high-throughput method was used to identify initial "hit" compounds that bind to the target protein from a large library.
-
Protocol: Purified, full-length ETV1 protein is incubated on a microarray slide printed with thousands of unique small molecules. The protein is tagged (e.g., with FLAG or HA epitopes) to allow for detection using a fluorescently labeled antibody. A positive "hit" is identified by a fluorescent spot, indicating that the protein has been captured by the printed compound.
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.
-
Protocol: Purified ETV1 protein is immobilized on a sensor chip surface. A solution containing this compound at increasing concentrations is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to determine the association (ka) and dissociation (kd) rate constants, and subsequently the equilibrium dissociation constant (KD).[7]
3. Compound Pull-Down Assay
This assay confirms the interaction between the small molecule and the target protein in a more complex biological mixture, like a cell lysate.
-
Protocol: this compound is covalently attached to beads to create an affinity resin.[1] This resin is incubated with cell lysates containing endogenous ETV1. The beads are then washed, and the bound proteins are eluted and analyzed by Western blotting using an anti-ETV1 antibody. A successful pull-down confirms that the compound can bind ETV1 from the lysate.[1]
4. Luciferase Reporter Assay
This is a common method to measure the effect of a compound on the transcriptional activity of a specific factor.
-
Protocol: Cells are co-transfected with a plasmid expressing ETV1 and a reporter plasmid where the luciferase gene is driven by a promoter containing ETV1 binding sites (e.g., the MMP1 promoter).[7] A second reporter (e.g., Renilla luciferase) is used for normalization. The cells are then treated with this compound or a vehicle control (DMSO). The luminescence from both reporters is measured, and the ratio of ETV1-driven firefly luciferase to the control Renilla is calculated to determine the change in transcriptional activity.[1][7]
5. Immunoprecipitation and Western Blotting
These techniques are used to assess changes in protein levels and post-translational modifications like acetylation.
-
Protocol: Cells are treated with this compound. Total cell lysates are collected, and ETV1 is immunoprecipitated using an anti-ETV1 antibody. The immunoprecipitated samples are then run on an SDS-PAGE gel and transferred to a membrane. The membrane is probed with antibodies against acetylated lysine to detect changes in ETV1 acetylation, or with an anti-ETV1 antibody to measure total protein levels and confirm degradation.
Targeting the "Undruggable": A Logical Framework
The strategy employed by this compound provides a blueprint for targeting other transcription factors that lack traditional enzymatic pockets. The approach shifts the focus from active site inhibition to disrupting other critical aspects of the protein's function.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The E-Twenty-Six Family in Hepatocellular Carcinoma: Moving into the Spotlight [frontiersin.org]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical Efficacy of BRD32048 in ETV1-Positive Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary studies on BRD32048, a small molecule inhibitor targeting the ETV1 transcription factor, and its efficacy in preclinical models of prostate cancer. The information is compiled from foundational research and is intended to serve as a technical guide for professionals in the field of oncology and drug development.
Introduction: Targeting a "Undruggable" Oncoprotein
The E-twenty-six (ETS) variant 1 (ETV1) transcription factor is a known oncogene dysregulated in a significant subset of prostate cancers, often through chromosomal translocation.[1][2] As a transcription factor lacking a conventional enzymatic active site, ETV1 has been considered a challenging therapeutic target.[1] The development of small molecules that can directly bind to and modulate the function of such oncoproteins represents a significant advancement in cancer therapy. This compound, a substituted 1,3,5-triazine derivative, emerged from small-molecule microarray (SMM) screens as a compound capable of directly binding to ETV1 and inhibiting its oncogenic functions.[1][2][3]
Mechanism of Action of this compound
This compound exerts its effects not by preventing ETV1 from binding to DNA, but through a multi-faceted post-translational mechanism. The compound binds directly to the ETV1 protein.[1][4][5] This binding event interferes with the p300-dependent acetylation of ETV1, a critical modification that stabilizes the protein.[1][6] By inhibiting this acetylation, this compound promotes the degradation of the ETV1 oncoprotein, leading to a downstream reduction in the transcription of ETV1 target genes responsible for driving cancer cell invasion and proliferation.[1][2][4]
Quantitative Data on Preclinical Efficacy
The efficacy of this compound has been quantified through various preclinical assays, primarily focusing on its direct binding to ETV1 and its functional impact on ETV1-dependent prostate cancer cell lines.
Table 1: Binding Affinity of this compound to ETV1
| Parameter | Value | Method |
|---|
| Dissociation Constant (KD) | 17.1 μM | Surface Plasmon Resonance (SPR)[5][6] |
Table 2: Functional Efficacy in ETV1-Positive Prostate Cancer Cells (LNCaP)
| Assay Type | Concentration | Result | Note |
|---|---|---|---|
| Cell Invasion | 20 µM | Inhibition Observed | Dose-dependent effect[4][6] |
| 50 µM | Increased Inhibition | No significant impact on cell viability[1] | |
| 100 µM | Strong Inhibition | Selectively targets ETV1-positive cells[4] |
| Transcriptional Signature | 20 µM | Modulates ETV1 signature | Effect mimics shRNA-mediated ETV1 knockdown[1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these preliminary findings. The following sections outline the protocols for the key experiments performed.
-
Objective: To confirm the direct binding of this compound to ETV1 and to quantify the binding affinity (KD).
-
Instrumentation: Biacore T200 or similar SPR instrument.
-
Procedure:
-
Immobilization: Recombinant purified ETV1 protein is immobilized onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly without the protein to serve as a control.
-
Analyte Preparation: this compound is serially diluted in a running buffer (e.g., HBS-EP+) to create a concentration series, typically ranging from 0.1 to 100 μM. A buffer-only sample is used as a zero-concentration control.
-
Binding Measurement: Each concentration of this compound is injected over the ETV1 and reference flow cells at a constant flow rate. Association and dissociation phases are monitored in real-time by measuring the change in response units (RU).
-
Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[1]
-
-
Objective: To assess the impact of this compound on the invasive potential of ETV1-driven prostate cancer cells.
-
Apparatus: Boyden chambers with an 8 µm pore size polycarbonate membrane.
-
Procedure:
-
Chamber Preparation: The upper surface of the Boyden chamber membrane is coated with a layer of collagen I.
-
Cell Seeding: ETV1-positive (e.g., LNCaP) and ETV1-negative control (e.g., PC-3) cells are serum-starved for 24 hours. Subsequently, cells are resuspended in a serum-free medium containing either DMSO (vehicle control) or varying concentrations of this compound (e.g., 20, 50, 100 µM). 5 x 104 cells are seeded into the upper chamber.
-
Invasion: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum. The chambers are incubated for 24-48 hours to allow for cell invasion through the collagen and membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol and stained with a crystal violet solution. The number of invading cells is quantified by counting under a microscope or by eluting the stain and measuring absorbance.[1]
-
-
Objective: To determine if this compound treatment phenocopies the genetic knockdown of ETV1.
-
Procedure:
-
Cell Culture and Treatment: LNCaP cells, which harbor an ETV1 translocation, are cultured. One set of cells is treated with 20 µM this compound for 16 hours, with a corresponding DMSO vehicle control group. A parallel set of LNCaP cells engineered to express doxycycline-inducible shRNAs against ETV1 is treated with doxycycline to induce ETV1 knockdown.[1]
-
RNA Extraction: Total RNA is extracted from all cell pellets using a commercial kit (e.g., Qiagen RNeasy). RNA quality and quantity are assessed.
-
Microarray Hybridization: The extracted RNA is converted to cDNA, labeled, and hybridized to a human genome microarray chip (e.g., Affymetrix HT Human Genome U133A array) according to the manufacturer's protocol.[1]
-
Data Analysis: The microarray data is normalized. Gene set enrichment analysis (GSEA) or a similar bioinformatic approach is used to compare the transcriptional signature induced by this compound with the signature resulting from shRNA-mediated ETV1 knockdown. The overlap between up- and down-regulated genes is statistically evaluated to confirm a functional connection.[1][4]
-
Discovery and Validation Workflow
The identification of this compound followed a systematic drug discovery workflow, beginning with a broad screen and progressively narrowing to specific functional validation.
Conclusion and Future Directions
The preliminary, preclinical data for this compound demonstrate a promising and novel therapeutic strategy for treating ETV1-driven prostate cancers.[4] By directly binding to an oncogenic transcription factor, this compound induces its degradation and selectively inhibits cancer cell invasion without causing general toxicity at effective concentrations.[1] These findings establish a strong foundation for further investigation. Future studies should focus on optimizing the compound's potency and pharmacokinetic properties, as well as evaluating its efficacy and safety in in vivo xenograft models of prostate cancer.[7][8] The successful clinical translation of this compound or its derivatives could provide a much-needed therapeutic option for patients with ETV1-positive malignancies.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
Methodological & Application
Application Notes: BRD32048 for In Vitro ETV1 Inhibition
Introduction
BRD32048 is a small molecule inhibitor belonging to the 1,3,5-triazine derivative class, identified through small-molecule microarray screening.[1][2] It serves as a valuable chemical probe for studying the function of ETS variant 1 (ETV1), an oncogenic transcription factor implicated in various cancers, including prostate cancer, Ewing sarcoma, and melanoma.[2][3] Unlike traditional inhibitors that target the DNA-binding domain of transcription factors, this compound functions through a distinct mechanism. It directly binds to the ETV1 protein, inhibits p300-dependent acetylation, and subsequently promotes the degradation of ETV1.[1][2][4] This leads to a downstream reduction in ETV1-mediated transcriptional activity and a suppression of ETV1-dependent cancer cell phenotypes, such as invasion.[1][5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study ETV1 signaling and function.
Data Presentation
Quantitative data regarding this compound's properties, solubility, and recommended working concentrations for various in vitro assays are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 433694-46-3 | [6] |
| Molecular Formula | C₁₆H₂₂N₆O | [6] |
| Formula Weight | 314.4 g/mol | [6] |
| Binding Affinity (KD) | 17.1 µM (in vitro, direct to ETV1) | [6][7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 30 mg/mL | [6] |
| DMF | 30 mg/mL | [6] |
| Ethanol | 2 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
Table 3: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Lines | Concentration Range | Treatment Time | Reference(s) |
| Cell Invasion Assay | ETV1-reliant cancer cells (e.g., LNCaP) | 20 - 100 µM | Varies (e.g., 24-48h) | [1][6] |
| Gene Expression Analysis | LNCaP | 20 µM | 16 hours | [1][8] |
| ETV1 Acetylation Assay | HEK293T, LNCaP, 501mel | 50 µM | 16 hours | [8] |
| Cell Proliferation Assay | Various | 20 - 100 µM | Up to 4 days | [1] |
Signaling Pathway and Mechanism of Action
This compound directly binds to the ETV1 protein, preventing its acetylation by the coactivator p300. This destabilizes ETV1, leading to its degradation and the subsequent inhibition of its transcriptional program, which includes genes that promote cell invasion.
Caption: Mechanism of this compound action on the ETV1 signaling pathway.
Experimental Protocols
Protocol 1: Stock Solution Preparation and Storage
-
Reconstitution: Based on its high solubility, reconstitute this compound powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[6][9] Use sonication if needed to ensure complete dissolution.[9]
-
Aliquoting: Prepare small-volume single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store stock solution aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Protect from light.[7]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
Protocol 2: General Cell Culture and Treatment Workflow
This workflow outlines the general steps for treating cells with this compound before downstream analysis.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: Utilizing BRD32048 in ETV1-Dependent Luciferase Reporter Assays
Introduction
BRD32048 is a small molecule inhibitor that directly targets the ETS variant 1 (ETV1) oncoprotein, a transcription factor implicated in the progression of various cancers, including prostate cancer and melanoma.[1][2][3] Transcription factors like ETV1 have traditionally been considered "undruggable" targets.[2][3] this compound represents a significant advancement by providing a chemical probe to modulate ETV1's biological functions.[1][3] It binds directly to ETV1, inhibiting its transcriptional activity and promoting its degradation.[1][2][4]
A luciferase reporter assay is a powerful and widely used method to study the activity of specific signaling pathways and the effect of small molecules on gene expression. This application note provides a detailed protocol for using this compound to quantify its inhibitory effect on ETV1-mediated transcription. The assay relies on a reporter construct where the expression of the luciferase enzyme is driven by a promoter containing ETV1 binding sites, such as the MMP1 promoter.[1] Inhibition of ETV1 by this compound results in a quantifiable decrease in luciferase expression and, consequently, a reduction in the luminescent signal.
Mechanism of Action of this compound
ETV1's stability and transcriptional activity are enhanced by post-translational modifications, particularly phosphorylation by the MAPK signaling pathway and acetylation by the histone acetyltransferase p300.[5] this compound exerts its inhibitory effect through a multi-faceted mechanism:
-
Direct Binding: this compound directly binds to the ETV1 protein.[1][4]
-
Inhibition of Acetylation: This binding event inhibits the p300-dependent acetylation of ETV1.[1][2][6]
-
Promotion of Degradation: By preventing acetylation, this compound reduces ETV1's protein stability, leading to its degradation.[1][2][3]
-
Suppression of Transcriptional Activity: The resulting decrease in ETV1 protein levels leads to reduced transcription of its target genes, which can be measured by the suppression of a luciferase reporter.[7]
Caption: Signaling pathway of ETV1 activation and this compound inhibition.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound based on published studies.
| Parameter | Value | Cell Line / System | Source |
| Binding Affinity (KD) | 17.1 µM | In vitro (Surface Plasmon Resonance) | [4][5] |
| Luciferase Inhibition | ~50% reduction | 501mel cells (ETV1 amplified) | [1] |
| Treatment Concentration | 10 µM | 501mel cells | [1] |
| Invasion Inhibition | Dose-dependent | ETV1-reliant cancer cells | [5] |
| Effective Concentration | 20 - 100 µM | In vitro models (Invasion assays) | [5] |
Experimental Protocols
Principle of the Assay
This protocol describes a dual-luciferase reporter assay to measure the inhibitory activity of this compound on ETV1. Cells are co-transfected with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of an ETV1-responsive promoter (e.g., MMP1).
-
A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV), which serves to normalize for transfection efficiency and cell viability.
Following treatment with this compound, a decrease in the firefly luciferase signal relative to the Renilla signal indicates specific inhibition of the ETV1 pathway.
Caption: Workflow for a this compound dual-luciferase reporter assay.
Materials Required
-
Cell Line: ETV1-dependent cell line (e.g., 501mel melanoma cells)[1] or HEK293T cells overexpressing ETV1.
-
Plasmids:
-
Firefly luciferase reporter plasmid with an ETV1-responsive promoter (e.g., pGL3-MMP1).
-
Renilla luciferase control plasmid (e.g., pRL-TK, pRL-SV40).
-
-
Reagents:
-
This compound (Cayman Chemical, MedchemExpress, or equivalent).[4][5]
-
Dimethyl sulfoxide (DMSO, vehicle control).
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Transfection reagent (e.g., Lipofectamine® 3000, FuGENE®).
-
Phosphate-Buffered Saline (PBS).
-
Dual-Luciferase® Reporter Assay System (Promega) or equivalent.[1]
-
-
Equipment:
-
Sterile cell culture hoods, incubators (37°C, 5% CO₂).
-
White, opaque 96-well assay plates.
-
Luminometer with dual injectors.
-
Standard cell culture lab equipment (pipettes, centrifuges, etc.).
-
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture ETV1-dependent cells to ~80-90% confluency.
-
Trypsinize and count the cells.
-
Seed approximately 5,000-10,000 cells per well in a white, opaque 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, combine:
-
Reporter plasmid (ETV1-responsive): 100 ng.
-
Control plasmid (Renilla): 10 ng.
-
-
Add the transfection complex to the cells.
-
Gently swirl the plate to ensure even distribution.
-
Incubate for 24 hours to allow for efficient plasmid expression.[1]
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 1 µM to 50 µM is recommended. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells.
-
Add 100 µL of medium containing the appropriate concentration of this compound or vehicle control to each well. Include "cells only" (no treatment) and "no cells" (background) controls.
-
Incubate for 24 hours.[1]
Day 4: Dual-Luciferase Assay
-
Equilibrate the 96-well plate and assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Gently wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Program the luminometer to inject 50-100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luminescence.
-
Following the firefly reading, the second injector will add 50-100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luminescence. Measure the Renilla signal.
Data Analysis
-
Calculate the Ratio: For each well, divide the firefly luminescence reading by the Renilla luminescence reading. This normalizes for variations in transfection efficiency and cell number.
-
Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Calculate Percent Inhibition: Compare the normalized response of this compound-treated wells to the vehicle control (DMSO) wells.
-
% Inhibition = [1 - (Normalized Responsethis compound / Normalized ResponseVehicle)] x 100
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding.- Uneven distribution of transfection reagent or compound.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Mix plate gently after adding reagents.- Use calibrated pipettes and proper technique. |
| Low luciferase signal | - Low transfection efficiency.- Inactive ETV1 pathway in the chosen cell line.- Cell death due to compound toxicity. | - Optimize transfection reagent-to-DNA ratio.- Confirm ETV1 expression and activity in your cell line via Western blot or qPCR.- Perform a cell viability assay (e.g., CellTiter-Glo®) in parallel. |
| No inhibition observed with this compound | - Reporter construct is not ETV1-responsive.- this compound is inactive or degraded.- Assay window is too short or long. | - Validate the reporter with a known ETV1 activator or by ETV1 overexpression.- Use freshly prepared this compound from a reputable source; store properly (-20°C or -80°C).[4]- Optimize the treatment time (16-48 hours). |
| High background luminescence | - Contamination of reagents.- Intrinsic luminescence of the assay plate. | - Use fresh, high-quality reagents.- Use white, opaque plates specifically designed for luminescence assays. Ensure "no cell" wells have low readings. |
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Note: BRD32048 for Inhibition of Cancer Cell Invasion
Introduction
Metastasis remains a primary driver of cancer-related mortality, with the invasion of cancer cells into surrounding tissues being a critical initial step. The ETS variant 1 (ETV1) transcription factor is a known oncogene implicated in the progression and invasion of several cancers, including prostate cancer and melanoma.[1][2] ETV1 is often considered "undruggable" due to its lack of a defined enzymatic pocket. BRD32048 is a novel small molecule that has emerged as a promising agent for targeting ETV1-driven cancers.[1][2] This 1,3,5-triazine compound has been shown to directly bind to ETV1, modulate its transcriptional activity, and consequently inhibit cancer cell invasion.[1][2][3] This application note provides a comprehensive overview of the use of this compound in cancer cell invasion assays, including its mechanism of action, detailed experimental protocols, and quantitative data.
Mechanism of Action
This compound exerts its anti-invasive effects through a distinct mechanism of action targeting the ETV1 oncoprotein. Unlike traditional enzyme inhibitors, this compound functions by:
-
Direct Binding to ETV1: this compound has been demonstrated to directly bind to the ETV1 protein.[1][2][3]
-
Inhibition of p300-dependent Acetylation: The binding of this compound to ETV1 specifically inhibits its acetylation by the histone acetyltransferase p300.[1][2] This post-translational modification is crucial for ETV1 stability and activity.
-
Promotion of ETV1 Degradation: By preventing p300-mediated acetylation, this compound promotes the degradation of the ETV1 protein.[1][2]
-
Modulation of Transcriptional Activity: The reduction in ETV1 protein levels leads to a decrease in its transcriptional activity, affecting the expression of genes involved in cell invasion and metastasis.[1][3]
This cascade of events ultimately results in a significant reduction in the invasive potential of cancer cells that are dependent on the ETV1 signaling pathway.
Signaling Pathway of this compound in ETV1-Mediated Cancer Cell Invasion
References
Application Note: Utilizing BRD32048 for Compound Pull-Down Experiments to Identify and Characterize ETV1 Interacting Proteins
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for using the small molecule BRD32048 in a compound pull-down experiment to isolate and identify its direct binding partner, the ETV1 transcription factor, and potentially novel interacting proteins.
Introduction
This compound is a small molecule inhibitor that directly binds to the ETS variant 1 (ETV1) transcription factor.[1][2][3] ETV1 is a member of the ETS family of transcription factors and is implicated in the progression of various cancers, including prostate cancer and melanoma, where it regulates gene expression related to cell invasion and proliferation.[3][4][5] The mechanism of action of this compound involves the inhibition of p300-dependent acetylation of ETV1, which subsequently promotes the degradation of the ETV1 protein.[2][3][4] This targeted degradation leads to a reduction in ETV1-mediated transcriptional activity and can inhibit the invasive potential of cancer cells driven by ETV1.[1][2]
A compound pull-down assay is a powerful technique to identify the cellular targets of a small molecule.[6][7][8] In this application, this compound is immobilized on a solid support (e.g., agarose beads) to serve as "bait." When incubated with a cell lysate, proteins that directly bind to this compound will be captured. These protein-compound complexes can then be isolated, and the bound proteins identified using techniques such as mass spectrometry. This approach is invaluable for confirming direct target engagement and discovering novel protein interactions.
This application note provides a comprehensive protocol for performing a compound pull-down experiment using this compound to isolate ETV1 from cell lysates.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway involving ETV1 and the mechanism of action for this compound.
Caption: Mechanism of this compound action on the ETV1 signaling pathway.
Experimental Protocols
This section provides a detailed methodology for a compound pull-down experiment using this compound.
Materials and Reagents
-
This compound-conjugated beads: (e.g., this compound-linker-sepharose beads)
-
Control beads: (e.g., linker-sepharose beads without this compound)
-
Cell line: A cell line known to express ETV1 (e.g., LNCaP prostate cancer cells or 501mel melanoma cells).
-
Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer: (e.g., 2x Laemmli sample buffer)
-
Reagents for Western Blotting: Primary antibody against ETV1, secondary antibody, and detection reagents.
-
Reagents for Mass Spectrometry: As required by the specific instrumentation and protocol.
Experimental Workflow
The following diagram outlines the experimental workflow for the this compound compound pull-down assay.
Caption: Experimental workflow for the this compound compound pull-down assay.
Step-by-Step Protocol
1. Preparation of Cell Lysate a. Culture ETV1-expressing cells to ~80-90% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (whole-cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Pre-clearing of Cell Lysate a. To reduce non-specific binding, incubate the cell lysate with control beads (without this compound) for 1 hour at 4°C on a rotator. b. Pellet the beads by centrifugation at 500 x g for 1 minute at 4°C. c. Carefully collect the supernatant, which is the pre-cleared lysate.
3. Compound Pull-Down a. Aliquot equal amounts of pre-cleared lysate into two microcentrifuge tubes. b. To one tube, add the this compound-conjugated beads ("experimental"). c. To the other tube, add the control beads ("negative control"). d. Incubate both tubes overnight at 4°C on a rotator.
4. Washing a. Pellet the beads by centrifugation at 500 x g for 1 minute at 4°C. b. Discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the pelleting and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.
5. Elution a. After the final wash, remove all supernatant. b. Add 50 µL of 2x Laemmli sample buffer to each tube. c. Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them. d. Centrifuge at high speed to pellet the beads and collect the supernatant containing the eluted proteins.
6. Analysis by Western Blot a. Load the eluted proteins onto an SDS-PAGE gel, along with a sample of the input lysate. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Probe the membrane with a primary antibody against ETV1, followed by an appropriate HRP-conjugated secondary antibody. e. Visualize the protein bands using a chemiluminescence detection system. A band corresponding to ETV1 should be present in the lane with the eluate from the this compound-conjugated beads and absent or significantly reduced in the control lane.
7. Analysis by Mass Spectrometry a. For the identification of novel interacting proteins, the eluted samples can be analyzed by mass spectrometry. b. The protein samples should be prepared according to the specific requirements of the mass spectrometry facility (e.g., in-gel or in-solution digestion with trypsin). c. The resulting peptide fragments are then analyzed by LC-MS/MS to determine their amino acid sequences and identify the proteins present in the sample.
Data Presentation
Quantitative data from mass spectrometry analysis can be summarized in a table to compare protein enrichment between the experimental and control pull-downs.
| Protein ID | Gene Name | This compound Pull-down (Spectral Counts) | Control Pull-down (Spectral Counts) | Fold Change (this compound/Control) |
| P23771 | ETV1 | 152 | 3 | 50.7 |
| Q09472 | EP300 | 45 | 5 | 9.0 |
| P10412 | CREBBP | 38 | 4 | 9.5 |
| Q13574 | SMARCA4 | 25 | 2 | 12.5 |
Table 1: Example of quantitative mass spectrometry data from a this compound pull-down experiment. Spectral counts are used here as a semi-quantitative measure of protein abundance. Proteins with a significantly higher fold change in the this compound pull-down compared to the control are considered potential interacting partners.
Conclusion
The compound pull-down assay using this compound is a robust method to confirm the direct binding of this compound to ETV1 in a cellular context. Furthermore, this technique can be extended to identify novel protein interactors and elucidate the broader cellular pathways affected by this small molecule inhibitor. The detailed protocol and data presentation guidelines provided in this application note will enable researchers to effectively utilize this compound as a chemical probe to explore the biology of ETV1 and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for BRD32048 in Modulating ETV1 Transcriptional Signatures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETV1 (ETS Variant Transcription Factor 1) is a member of the E twenty-six (ETS) family of transcription factors and a known oncoprotein implicated in various cancers, including prostate cancer and Ewing sarcoma.[1][2] Its role in driving tumorigenesis makes it a compelling target for therapeutic intervention. However, transcription factors have traditionally been considered "undruggable" targets.[1][2] The small molecule BRD32048 has emerged as a promising agent that directly binds to ETV1, modulating its transcriptional activity and downstream oncogenic functions.[1][2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in research settings.
Mechanism of Action
This compound functions by directly interacting with the ETV1 protein. This binding disrupts the interaction between ETV1 and the histone acetyltransferase p300.[4][5] The inhibition of p300-dependent acetylation of ETV1 leads to its destabilization and subsequent proteasome-dependent degradation.[1][2][4][5] This reduction in ETV1 protein levels ultimately leads to a modulation of its transcriptional signature and a decrease in ETV1-mediated cancer cell invasion.[1][2][3]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Method | Cell Line(s) | Reference |
| Binding Affinity (KD) | 17.1 µM | Surface Plasmon Resonance (SPR) | - | [4][5] |
| Concentration for Signature Analysis | 20 µM | Gene Expression Profiling | LNCaP, SK-MEL-28 | [6] |
| Concentration for Acetylation Inhibition | 50 µM | Immunoprecipitation & Western Blot | LNCaP, 501mel | [7][8] |
| Concentration for Invasion Inhibition | Varies (Dose-dependent) | Collagen-based Invasion Assay | LNCaP | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the ETV1 signaling pathway.
Caption: Experimental workflow for evaluating the effects of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: LNCaP (prostate cancer) and 501mel (melanoma) cells are examples of cell lines with ETV1 dependency.[7][8]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for LNCaP) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.1%.
-
Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 20-50 µM) or a vehicle control (DMSO) for the specified duration (e.g., 16-24 hours).[7][8][9]
ETV1 Transcriptional Signature Analysis
-
RNA Isolation: Following treatment with this compound, wash cells with PBS and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Gene Expression Profiling:
-
Data Analysis:
-
Quantitative RT-PCR (qRT-PCR) Validation:
Immunoprecipitation and Western Blot for ETV1 Acetylation
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Immunoprecipitation:
-
Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-acetylated-lysine antibody to detect acetylated ETV1.[7][8]
-
Re-probe the membrane with an anti-ETV1 antibody to determine the total amount of immunoprecipitated ETV1.
-
Analyze whole-cell lysates by Western blot for total ETV1 and a loading control (e.g., Vinculin or Actin).[9]
-
Collagen-Based Cell Invasion Assay
-
Cell Preparation: Starve cells in serum-free medium for 18-24 hours prior to the assay.[12]
-
Assay Setup:
-
Cell Seeding and Treatment:
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 24-72 hours.[12]
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[12]
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with DAPI or crystal violet).[3]
-
Count the number of invading cells in several microscopic fields to quantify invasion.
-
Luciferase Reporter Assay for ETV1 Transcriptional Activity
-
Plasmid Transfection:
-
Co-transfect cells with a reporter plasmid containing a luciferase gene driven by a promoter with ETV1 binding sites (e.g., MMP1 promoter) and a control plasmid with a constitutively expressed Renilla luciferase for normalization.[6]
-
-
Treatment: After transfection, treat the cells with this compound or DMSO.
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to that in DMSO-treated cells.
Conclusion
This compound represents a valuable chemical probe for studying the biological functions of ETV1 and for exploring the therapeutic potential of targeting this oncogenic transcription factor. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on ETV1 transcriptional signatures and related cellular processes. Adherence to these detailed methodologies will facilitate reproducible and robust experimental outcomes in the study of ETV1-driven cancers.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Culture Assay to Explore Cancer Cell Invasiveness and Satellite Tumor Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETV1 — Koehler Lab [koehlerlab.org]
- 6. Item - Supplementary Figures 1 - 6 from A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein - figshare - Figshare [figshare.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for BRD32048 in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of BRD32048, a small molecule inhibitor of the ETV1 transcription factor, for research in melanoma cell lines. Detailed protocols for key assays are provided to guide researchers in their experimental design.
Introduction
This compound is a 1,3,5-triazine derivative that directly binds to the ETV1 (ETS variant 1) transcription factor.[1][2] ETV1 is an oncoprotein implicated in the progression of several cancers, including melanoma, where the ETV1 gene can be amplified.[1] The mechanism of action for this compound involves the inhibition of p300-dependent acetylation of ETV1, which leads to its degradation.[1][3][4] By promoting the degradation of ETV1, this compound can modulate ETV1-mediated transcriptional activity and inhibit the invasion of cancer cells that are dependent on ETV1.[1][2]
Mechanism of Action
This compound directly binds to ETV1 with a dissociation constant (Kd) of 17.1 µM.[2] Its primary mode of action is to promote the degradation of the ETV1 protein. This is achieved by inhibiting the acetylation of ETV1 by the histone acetyltransferase p300.[1][3][4] The reduction in acetylation leads to decreased stability of the ETV1 protein, ultimately resulting in its proteasomal degradation.[1][3] This targeted degradation of a key transcription factor makes this compound a valuable tool for studying ETV1-driven processes in melanoma.
Data Presentation
The following table summarizes the available quantitative data for the experimental dosage of this compound in cancer cell lines, with a focus on melanoma where information is available.
| Cell Line | Assay Type | Dosage | Treatment Time | Observed Effect |
| 501mel (Melanoma) | ETV1 Protein Stability | 50 µM | 16 hours (pretreatment) | Increased degradation of ETV1.[3] |
| SK-MEL-28 (Melanoma) | ETV1 Protein Stability | 50 µM | 16 hours (pretreatment) | Increased degradation of ETV1.[3] |
| ETV1-reliant cancer cells | Cell Invasion Assay | 20-100 µM | Not Specified | Dose-dependent prevention of invasion.[5] |
| LNCaP (Prostate Cancer) | ETV1 Protein Stability | 50 µM | 16 hours (pretreatment) | Increased degradation of ETV1.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in melanoma cell lines.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on the viability of melanoma cells. Researchers should optimize the conditions for their specific cell line and experimental setup.
Materials:
-
Melanoma cell lines (e.g., 501mel, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours. The optimal incubation time should be determined empirically.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)
This protocol outlines a method to assess the effect of this compound on the invasive potential of melanoma cells.
Materials:
-
Melanoma cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium
-
This compound stock solution
-
Boyden chamber inserts (8 µm pore size) with Matrigel-coated membranes
-
24-well plates
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Culture melanoma cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place the Boyden chamber inserts into the wells of a 24-well plate. Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium at a density of 1 x 10^5 cells/mL. In separate tubes, treat the cell suspensions with various concentrations of this compound (e.g., 20 µM, 50 µM, 100 µM) or vehicle control for 1-2 hours.
-
Invasion: Add 200 µL of the treated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with crystal violet for 15-20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells using a microscope and count the number of invading cells in several random fields.
-
Data Analysis: Compare the number of invading cells in the this compound-treated groups to the vehicle control group.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in melanoma cells treated with this compound using flow cytometry.
Materials:
-
Melanoma cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed melanoma cells in 6-well plates and allow them to attach overnight. Treat the cells with desired concentrations of this compound (a suggested starting point is the IC50 concentration determined from the viability assay) or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Mandatory Visualizations
Caption: Mechanism of this compound in inhibiting ETV1 signaling in melanoma.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
Application Notes and Protocols: Assessing the Binding of BRD32048 to ETV1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETS Variant Transcription Factor 1 (ETV1), a member of the E twenty-six (ETS) family of transcription factors, is a critical driver of oncogenesis in a variety of cancers, including prostate cancer and Ewing sarcoma.[1][2] Its role in cell growth, differentiation, and migration makes it a compelling target for therapeutic intervention. However, transcription factors have been notoriously difficult to target with small molecules. The discovery of BRD32048, a small molecule that directly binds to ETV1 and inhibits its function, represents a significant advancement in the field.[1][2][3][4] this compound has been shown to modulate ETV1-mediated transcriptional activity and inhibit the invasion of cancer cells dependent on ETV1.[1][2][4] The mechanism of action involves the inhibition of p300-dependent acetylation of ETV1, which subsequently leads to its degradation.[1][2][3][4]
These application notes provide a detailed overview of the techniques and protocols used to assess the binding of this compound to ETV1, offering a guide for researchers seeking to study this interaction or develop similar small molecule inhibitors of transcription factors.
Quantitative Data Summary
The interaction between this compound and ETV1 has been quantified using biophysical methods, providing key parameters for understanding their binding affinity.
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 17.1 μM | Surface Plasmon Resonance (SPR) | [5][6] |
Signaling Pathway
The following diagram illustrates the signaling pathway involving ETV1 and the mechanism of action of this compound. ETV1 is regulated by the MAPK signaling pathway and its activity is enhanced by p300-mediated acetylation.[6][7] this compound binds directly to ETV1, inhibiting its acetylation by p300 and promoting its degradation.[1][2][3][4]
Caption: ETV1 signaling pathway and this compound mechanism of action.
Experimental Workflows and Protocols
Detailed methodologies for key experiments to assess the binding and functional effects of this compound on ETV1 are provided below.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol: Surface Plasmon Resonance (SPR)
-
Protein Purification:
-
Express and purify recombinant ETV1 with an affinity tag (e.g., FLAG-HA tag) from a suitable expression system like HEK293F cells.
-
Verify the purity and integrity of the protein using SDS-PAGE and Western blotting.
-
-
SPR Analysis:
-
Use a Biacore instrument (or equivalent) with a CM5 sensor chip.
-
Immobilize an anti-FLAG M2 antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Capture the purified FLAG-tagged ETV1 onto the antibody-coated surface.
-
Inject a series of concentrations of this compound (e.g., 0.78 to 50 µM) over the ETV1-captured surface.[3]
-
Use a reference surface with a captured unrelated protein of similar molecular weight and isoelectric point to subtract non-specific binding.[3]
-
Monitor the change in response units (RU) in real-time to measure the association and dissociation of this compound.
-
Regenerate the sensor surface between injections using a low pH buffer to remove the bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the dissociation constant (KD).
-
Affinity Pull-Down Assay
This assay confirms the direct interaction between this compound and endogenous ETV1 in a cellular context.
Caption: Workflow for this compound affinity pull-down assay.
Protocol: Affinity Pull-Down Assay
-
Preparation of Affinity Resin:
-
Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., sepharose beads).
-
Couple the this compound derivative to the beads according to the manufacturer's protocol.
-
-
Cell Lysis:
-
Culture ETV1-expressing cells (e.g., LNCaP or 501mel) to 80-90% confluency.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Pull-Down:
-
Incubate the cell lysate with the this compound affinity resin (and a control resin with no coupled compound) for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the resin by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ETV1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the presence of ETV1 using an enhanced chemiluminescence (ECL) substrate.
-
ETV1 Reporter Gene Assay
This functional assay measures the ability of this compound to inhibit the transcriptional activity of ETV1.
Protocol: ETV1 Reporter Gene Assay
-
Cell Culture and Transfection:
-
Plate ETV1-dependent cells (e.g., LNCaP) in a 96-well plate.
-
Co-transfect the cells with a reporter plasmid containing a promoter with ETV1 binding sites (e.g., MMP1 promoter) driving the expression of a reporter gene (e.g., luciferase), and a control plasmid expressing Renilla luciferase for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with increasing concentrations of this compound or a vehicle control (DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of ETV1 transcriptional activity for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular environment by measuring the change in thermal stability of ETV1 upon this compound binding.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with either this compound or a vehicle control.
-
-
Heating:
-
Heat aliquots of the treated cells at a range of temperatures.
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated protein fraction by centrifugation.
-
-
Analysis:
-
Analyze the amount of soluble ETV1 at each temperature by Western blotting.
-
Binding of this compound is expected to stabilize ETV1, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Conclusion
The suite of techniques described provides a robust framework for characterizing the interaction between small molecules and transcription factors, as exemplified by this compound and ETV1. These assays, from direct biophysical measurements to cell-based functional readouts, are essential for the validation and development of novel therapeutics targeting previously "undruggable" proteins.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 14-3-3 Proteins Modulate the ETS Transcription Factor ETV1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating BRD32048-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD32048 is a small molecule identified as a direct binder and inhibitor of the ETV1 (ETS Variant 1) transcription factor, an oncoprotein implicated in various cancers.[1][2][3] The mechanism of action of this compound involves the inhibition of p300-dependent acetylation of ETV1, which subsequently leads to the degradation of the ETV1 protein.[1][2][3][4] This targeted protein degradation approach presents a promising therapeutic strategy for ETV1-driven cancers.
These application notes provide a comprehensive overview of the key methodologies for evaluating and quantifying the degradation of ETV1 induced by this compound. The protocols are designed to guide researchers in accurately assessing the efficacy and mechanism of this compound.
Mechanism of Action: this compound-Induced ETV1 Degradation
This compound directly binds to the ETV1 protein.[1][2][5] This binding event interferes with the p300-dependent acetylation of ETV1, a critical post-translational modification that stabilizes the ETV1 protein.[1][4] By inhibiting this acetylation, this compound marks ETV1 for cellular degradation pathways, leading to a reduction in the total levels of the ETV1 oncoprotein.[1][5]
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting BRD32048 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with BRD32048 in aqueous solutions during their experiments.
Troubleshooting Guide: Overcoming this compound Insolubility
Researchers often encounter challenges with the solubility of this compound, a potent ETV1 transcription factor inhibitor, in aqueous solutions commonly used for in vitro and cell-based assays. This guide provides a step-by-step approach to effectively dissolve and handle this compound, minimizing precipitation and ensuring reliable experimental outcomes.
Problem: this compound precipitates out of solution when added to aqueous buffers or cell culture media.
This is a common issue due to the hydrophobic nature of this compound. Direct dissolution in aqueous solutions is not recommended. The key is to first prepare a high-concentration stock solution in an appropriate organic solvent and then carefully dilute it into the final aqueous experimental medium.
Recommended Protocol for Solubilizing this compound for Cell-Based Assays
This protocol is designed to prepare a working solution of this compound for treating cells in culture, while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution. Based on available data, this compound is soluble in DMSO at concentrations up to 125 mg/mL (397.60 mM).[1] It is recommended to start with a stock concentration of 10-20 mM.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[1]
-
Note: Use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of the compound.[1]
-
-
Stepwise Dilution into Aqueous Medium:
-
Warm your sterile aqueous buffer or cell culture medium to 37°C. This can help to increase the solubility of the compound upon dilution.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed medium. It is crucial to add the stock solution to the medium in a stepwise manner, vortexing gently after each addition, to avoid shocking the compound out of solution.
-
Crucially, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. [2]
-
-
Final Working Concentration:
-
For example, to achieve a final concentration of 10 µM this compound in your experiment, you can add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.
-
References
Technical Support Center: BRD32048 in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BRD32048 in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that directly binds to the ETV1 (ETS variant 1) transcription factor.[1][2][3] Its mechanism of action involves inhibiting the p300-dependent acetylation of ETV1, which subsequently promotes ETV1's degradation.[2][4][5][6][7] This leads to a reduction in the transcriptional activity of ETV1.[2][5]
2. What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[1][4] For cell-based assays, it is recommended to first dissolve this compound in DMSO to create a stock solution.[4]
3. What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][8] It is advisable to protect the solutions from light.[3][8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[8] Aqueous solutions of this compound are not recommended for storage for more than one day.[4]
4. What is a typical working concentration for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published studies have shown dose-dependent inhibition of ETV1-reliant cancer cell invasion at concentrations ranging from 20 µM to 100 µM.[1] For reporter assays, a concentration of 10 µM has been used.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Low or no observable effect of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Compound Solubility/Precipitation | Ensure this compound is fully dissolved in DMSO before diluting in aqueous buffer. Visually inspect the final culture medium for any signs of precipitation. Consider preparing fresh dilutions for each experiment. |
| Inappropriate Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your cell line and assay. |
| Cell Line Not Dependent on ETV1 | Confirm that your cell line of interest expresses ETV1 and that its phenotype is dependent on ETV1 activity. This compound shows selective effects on ETV1-dependent cells.[9][10] For example, it does not affect the PC-3 cell line, which is not dependent on ETV1 for invasion.[9] |
| Incorrect Assay Window | The effect of this compound on ETV1 degradation and subsequent transcriptional changes may take time. Optimize the incubation time with the compound (e.g., 24, 48, 72 hours). |
| Compound Inactivity | Ensure proper storage of the compound and its solutions to prevent degradation. If possible, verify the activity of the compound in a validated positive control cell line. |
Issue 2: High background or inconsistent results in my reporter assay.
| Possible Cause | Troubleshooting Step |
| Promoter Construct Specificity | Ensure the reporter construct contains a promoter with known ETV1 binding sites. This compound's effect is specific to ETV1-mediated transcription.[2] |
| Transfection Efficiency | Optimize transfection conditions to ensure consistent expression of the reporter and any co-transfected plasmids (e.g., ETV1 expression vector, Renilla control). |
| Cell Seeding Density | Inconsistent cell numbers can lead to variability. Ensure uniform cell seeding across all wells of the plate. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and affect reporter gene expression. Keep the final DMSO concentration in the culture medium consistent across all wells and ideally below 0.5%. |
Issue 3: Observed cytotoxicity at effective concentrations.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Aim to use concentrations that inhibit ETV1 activity without significantly impacting cell viability. |
| Prolonged Incubation Time | A shorter incubation time may be sufficient to observe the desired effect on ETV1 activity while minimizing cytotoxicity. |
| Off-Target Effects | While this compound has been shown to be selective for ETV1 over some other transcription factors, off-target effects at high concentrations cannot be completely ruled out.[2][9] Consider including appropriate negative controls, such as a cell line that does not express ETV1. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 17.1 µM | In vitro (ETV1 protein) | [1] |
| Effective Concentration (Invasion Assay) | 20 - 100 µM | ETV1-reliant cancer cells | [1] |
| Effective Concentration (Reporter Assay) | 10 µM | 501mel melanoma cells | [2][5] |
| Solubility in DMSO | 30 mg/mL | N/A | [1] |
| Solubility in Ethanol | 2 mg/mL | N/A | [1] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | N/A | [1] |
Experimental Protocols
Luciferase Reporter Assay to Measure ETV1 Transcriptional Activity
This protocol is adapted from the methodology described in the primary literature.[2][5]
1. Reagent Preparation:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
- Cell Culture Medium: Use the appropriate complete medium for your chosen cell line.
- Reporter Plasmids:
- Firefly luciferase reporter plasmid driven by a promoter containing ETV1 binding sites (e.g., MMP1 promoter).
- Renilla luciferase plasmid for normalization of transfection efficiency.
- ETV1 Expression Plasmid (Optional): For cells with low endogenous ETV1 expression.
- Transfection Reagent: Use a suitable lipid-based transfection reagent.
2. Cell Culture and Transfection:
- Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase plasmid using the manufacturer's recommended protocol for your transfection reagent. If necessary, co-transfect with an ETV1 expression plasmid.
- Incubate the cells for 24 hours post-transfection.
3. This compound Treatment:
- After 24 hours of transfection, detach the cells and re-seed them in a 96-well white, clear-bottom plate at a suitable density.
- Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Include a DMSO-only vehicle control.
- Add the this compound dilutions or vehicle control to the appropriate wells.
- Incubate the cells for an additional 24-48 hours.
4. Luciferase Assay:
- After the incubation period, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Use a luminometer to read the luminescence signals.
5. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
- Calculate the fold change in luciferase activity for this compound-treated cells relative to the vehicle-treated control.
- Plot the dose-response curve and determine the IC50 value if desired.
Visualizations
Caption: Mechanism of action of this compound in inhibiting ETV1 signaling.
Caption: General workflow for a cell-based assay using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ETV1 Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
overcoming off-target effects of BRD32048
Welcome to the technical support center for BRD32048. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that directly binds to the ETV1 transcription factor.[1][2] Its primary on-target effect is the inhibition of p300-dependent acetylation of ETV1, which subsequently promotes the degradation of ETV1 protein.[1][2][3] This leads to a reduction in ETV1-mediated transcriptional activity and can inhibit the invasion of cancer cells driven by ETV1.[2][3]
Q2: What are the known off-target effects of this compound?
A2: While specific off-target profiling data for this compound is not extensively published, its 1,3,5-triazine scaffold is known to be present in inhibitors of various other proteins.[3] Potential off-target families include phosphoinositide 3-kinases (PI3Ks), mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), and other kinases.[4][5][6] It is crucial to experimentally validate that the observed phenotype in your system is due to ETV1 inhibition and not an off-target effect.
Q3: I am observing a phenotype that is not consistent with ETV1 inhibition. What should I do?
A3: If your experimental results are inconsistent with the known function of ETV1, it is prudent to investigate potential off-target effects of this compound. We recommend performing a series of validation experiments, such as a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with ETV1 in your specific cell line, and considering a broader kinase screen to identify potential off-target interactions. See the Troubleshooting Guide below for more detailed steps.
Q4: What is a suitable concentration range for using this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on published data, concentrations in the range of 20-100 µM have been shown to inhibit the invasion of ETV1-reliant cancer cells.[7] However, it is highly recommended to perform a dose-response curve in your specific cellular system to determine the optimal concentration that elicits the desired on-target effect while minimizing potential off-target activities and cytotoxicity.
Q5: How can I confirm that this compound is engaging ETV1 in my cells?
A5: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[8] This method assesses the thermal stability of a protein upon ligand binding. An increase in the thermal stability of ETV1 in the presence of this compound would indicate direct binding. Detailed protocols for CETSA are provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound, particularly those related to potential off-target effects.
Problem 1: Unexpected or Inconsistent Phenotypic Readout
Your observed cellular phenotype (e.g., changes in cell viability, morphology, or gene expression) does not align with the known biological functions of ETV1.
Logical Workflow for Troubleshooting Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Troubleshooting Steps:
-
Re-evaluate Dose-Response:
-
Question: Have you performed a full dose-response curve for your observed phenotype?
-
Action: If not, conduct a dose-response experiment with a wide range of this compound concentrations. Atypical curve shapes (e.g., biphasic or very steep curves) can indicate off-target effects or compound promiscuity.[9][10][11][12]
-
Interpretation: A classic sigmoidal curve supports a specific biological effect, though not necessarily on-target.
-
-
Confirm On-Target Engagement:
-
Question: Is this compound binding to ETV1 in your cellular system at the concentrations used?
-
Action: Perform a Cellular Thermal Shift Assay (CETSA) to confirm the engagement of this compound with ETV1.
-
Interpretation: A positive thermal shift indicates target engagement. If there is no shift at concentrations where you observe the phenotype, it is highly likely due to an off-target effect.
-
-
Phenocopy with Genetic Knockdown:
-
Question: Does the phenotype observed with this compound mimic the phenotype of ETV1 knockdown?
-
Action: Use siRNA or shRNA to specifically knock down ETV1 in your cells and compare the resulting phenotype to that of this compound treatment.
-
Interpretation: If the phenotypes are similar, it strengthens the evidence for an on-target effect. If they differ, an off-target effect of this compound is likely.
-
-
Investigate Potential Off-Targets:
-
Question: Could this compound be inhibiting other cellular targets?
-
Action: Given the 1,3,5-triazine core, consider performing a broad kinase screen (e.g., using a service like KinomeScan) to identify potential off-target kinases. Based on the results, validate the inhibition of key downstream signaling pathways (e.g., PI3K/Akt/mTOR) by Western blot for relevant phospho-proteins.
-
Interpretation: Identification of potent off-target interactions can explain the unexpected phenotype.
-
Problem 2: High Background or Lack of a Clear Dose-Response
Your dose-response curve is flat, or you observe high levels of the effect even at low concentrations of this compound.
Possible Causes and Solutions:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that lead to non-specific effects.
-
Solution: Visually inspect your compound stock and working solutions for any precipitation. Include a control with a structurally unrelated compound to test for non-specific effects. Consider adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to disrupt aggregation, but be aware this can also affect biological membranes.
-
-
Cytotoxicity: The observed effect may be a result of general cellular toxicity rather than specific inhibition.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to determine the cytotoxic concentration range of this compound. Ensure your experimental concentrations are below the toxic threshold.
-
-
Assay Interference: this compound may interfere with your assay technology (e.g., fluorescence quenching, luciferase inhibition).
-
Solution: Run a control where this compound is added to the assay components in the absence of cells or with lysed cells to check for direct interference with the readout.
-
Quantitative Data
The following tables summarize the on-target activity of this compound and provide plausible off-target interaction data based on the known activities of other 1,3,5-triazine-containing compounds. Note: The off-target data is illustrative and should be experimentally confirmed for this compound.
Table 1: On-Target Activity of this compound
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to ETV1 | 17.1 µM | Surface Plasmon Resonance (SPR) | [2] |
| Cellular Activity | 20-100 µM | Cancer cell invasion assay | [7] |
Table 2: Plausible Off-Target Kinase Profile for a 1,3,5-Triazine Scaffold
| Kinase Target | Plausible IC50 (nM) | Rationale |
| PI3Kα | 50 - 500 | 1,3,5-triazine is a common scaffold for PI3K inhibitors.[13][14] |
| mTOR | 100 - 1000 | Many PI3K inhibitors with the 1,3,5-triazine scaffold also show mTOR activity.[5][14][15] |
| EGFR | 200 - 2000 | Several 1,3,5-triazine derivatives have been developed as EGFR inhibitors.[4][16][17][18] |
| BTK | >1000 | While some triazines inhibit BTK, selectivity over EGFR is often a goal, suggesting weaker interaction.[19] |
| CDK2 | >5000 | 1,3,5-triazines have been explored as CDK inhibitors, but often with lower potency.[6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for ETV1 Target Engagement
This protocol is adapted for verifying the binding of this compound to the ETV1 transcription factor in intact cells.
Experimental Workflow for CETSA
Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest and grow them to approximately 80% confluency.
-
Treat the cells with either vehicle control (e.g., 0.1% DMSO) or the desired concentration of this compound.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension (e.g., 100 µL per tube) into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble ETV1 in each sample by Western blotting using an anti-ETV1 antibody.
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity versus temperature for both vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and therefore, engagement.
-
Protocol 2: Competitive Binding Assay to Identify Off-Targets
This protocol describes a general competitive binding assay to test if this compound can compete with a known fluorescently-labeled ligand for binding to a suspected off-target protein (e.g., a kinase).
Signaling Pathway for Potential Off-Target Effects
Caption: Potential off-target signaling pathways for this compound.
Methodology:
-
Reagents and Setup:
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Recombinant purified off-target protein of interest.
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A fluorescently-labeled ligand known to bind the target protein.
-
This compound.
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Assay buffer and a suitable microplate reader (e.g., for fluorescence polarization).
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of the recombinant protein and the fluorescently-labeled ligand. The concentration of the fluorescent ligand should ideally be at or below its Kd for the protein.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence signal (e.g., fluorescence polarization).
-
-
Data Analysis:
-
As the concentration of this compound increases, it will compete with the fluorescent ligand for binding to the protein, leading to a decrease in the fluorescence signal.
-
Plot the signal against the concentration of this compound and fit the data to a suitable competition binding model to determine the IC50.
-
The IC50 can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.[20]
-
This technical support center provides a starting point for addressing potential off-target effects of this compound. We strongly recommend careful experimental design and validation to ensure the accurate interpretation of your results.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Figure 1 from Interpreting steep dose-response curves in early inhibitor discovery. | Semantic Scholar [semanticscholar.org]
- 11. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,3,5-triazines inhibit osteosarcoma and avert lung metastasis in a patient-derived orthotopic xenograft mouse model with favorable pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. citedrive.com [citedrive.com]
- 17. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BRD32048 Technical Support Center: Optimizing Treatment Duration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BRD32048. The information provided will help refine treatment duration to achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that directly binds to the ETV1 transcription factor.[1][2][3] This interaction inhibits the transcriptional activity of ETV1 and promotes its degradation by preventing p300-dependent acetylation.[1][3][4] The ultimate result is the downregulation of ETV1 target genes, which can inhibit cancer cell invasion and proliferation in ETV1-dependent cell lines.[1][5]
Q2: I am not observing the expected phenotype after this compound treatment. What are some potential reasons and troubleshooting steps?
There are several factors that could contribute to a lack of response. Consider the following:
-
Cell Line Dependency: Confirm that your cell line has a dependency on ETV1. This compound's effects are most pronounced in ETV1-driven cancer cells.[1]
-
Concentration: The effective concentration of this compound can vary between cell lines. Based on published studies, concentrations ranging from 10 µM to 100 µM have been used.[1][6] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The time required to observe a phenotype can vary. While some effects on gene expression can be seen as early as 16 hours, protein degradation and subsequent phenotypic changes may require longer treatment times (e.g., 24 hours or more).[1]
-
Compound Stability: Ensure proper storage of this compound to maintain its activity. Stock solutions are typically stored at -20°C or -80°C.[2]
Q3: How can I determine the optimal treatment duration for my experiment?
The optimal treatment duration depends on the specific biological question and the endpoint being measured. A time-course experiment is the most effective way to determine this. Here is a general workflow:
-
Select a reliable readout: This could be the mRNA level of a known ETV1 target gene (e.g., MMP1), the protein level of ETV1 itself, or a functional endpoint like cell invasion.
-
Choose a range of time points: Based on existing data, you might select time points such as 6, 12, 24, 48, and 72 hours.
-
Treat cells with a fixed concentration of this compound: Use a concentration that has been shown to be effective in other systems or determined from your own dose-response experiments.
-
Analyze the endpoint at each time point: This will allow you to identify the time at which the maximal desired effect is observed.
Data Summary
The following tables summarize quantitative data from published studies to provide a starting point for experimental design.
Table 1: Reported Effective Concentrations of this compound
| Concentration | Cell Line(s) | Assay Type | Observed Effect | Reference |
| 10 µM | 501mel | Luciferase Reporter Assay | ~50% suppression of luciferase activity | [1][7] |
| 20 µM | LNCaP, SK-MEL-28 | Gene Expression Analysis | Modulation of ETV1 transcriptional signature | [1][5] |
| 20-100 µM | ETV1-reliant cancer cells | Invasion Assay | Dose-dependent prevention of invasion | [6] |
| 50 µM | HEK293T | Co-expression with p300 | Inhibition of ETV1 acetylation | [7] |
| 100 µM | HEK 293T, LNCaP | Oligonucleotide Pull-down | No effect on ETV1 DNA binding | [1] |
Table 2: Reported Treatment Durations for this compound
| Treatment Duration | Cell Line(s) | Assay Type | Observed Effect | Reference |
| 16 hours | LNCaP, SK-MEL-28 | Gene Expression Analysis | Modulation of ETV1 transcriptional signature | [1] |
| 24 hours | 501mel | Luciferase Reporter Assay | ~50% suppression of luciferase activity | [1][8] |
| 24 hours | LNCaP, 501mel | Protein Stability Assay | Reduced half-life of ETV1 protein | [1] |
| 24 hours | Primary melanocytes expressing NRASG12D and ETV1 | Invasion Assay | Dose-dependent inhibition of invasion | [1] |
Experimental Protocols
Protocol 1: Gene Expression Analysis of ETV1 Target Genes
-
Cell Seeding: Plate LNCaP or SK-MEL-28 cells in 6-well plates.
-
Treatment: Treat cells with 20 µM this compound or DMSO (vehicle control) for 16 hours. Each condition should be performed in triplicate.
-
RNA Extraction: Collect total RNA using a commercially available RNA extraction kit following the manufacturer's instructions.
-
Gene Expression Analysis: Analyze the expression of ETV1 and its target genes using quantitative real-time PCR (qRT-PCR) or microarray/RNA-seq.
Protocol 2: Cell Invasion Assay
-
Cell Culture: Culture primary melanocytes expressing NRASG12D and either ETV1 or MYC (as a control).
-
Treatment: Treat the cells with a dose range of this compound (e.g., 20-100 µM) for 24 hours.
-
Invasion Assay: Utilize a collagen-based invasion assay. Briefly, seed treated cells in the upper chamber of a transwell insert coated with collagen. The lower chamber should contain a chemoattractant.
-
Quantification: After a suitable incubation period, quantify the number of cells that have invaded through the collagen matrix to the lower surface of the insert.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]
- 4. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
troubleshooting variability in BRD32048 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD32048. Our aim is to help you navigate experimental variability and achieve reproducible results.
Troubleshooting Experimental Variability
Variability in experimental outcomes with this compound can arise from several factors, from compound handling to cell line-specific responses. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Inconsistent IC50 Values or Lower than Expected Potency
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Ensure complete solubilization of this compound. Use freshly prepared DMSO stock solutions. For aqueous buffers, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell Culture Conditions | Use cells with a low passage number and ensure they are in the exponential growth phase. Cell density at the time of treatment can significantly impact results. Standardize seeding density and treatment duration across experiments. |
| Assay-Specific Variability | For plate-based assays, be mindful of the "edge effect" where wells on the perimeter of the plate can have higher rates of evaporation, affecting compound concentration. It is recommended to fill perimeter wells with PBS or media without cells. |
| Cell Line-Specific ETV1 Dependence | The effect of this compound is dependent on the cellular context and the reliance of the cell line on ETV1 for the measured phenotype (e.g., invasion, proliferation).[1] Confirm the ETV1 expression and dependency of your cell model. |
Issue 2: No Observable Effect on ETV1 Levels or Activity
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell-Context Dependent Mechanism | This compound's effect on ETV1 stability has been shown to be cell-context dependent. For example, it promotes ETV1 degradation in LNCaP and 501mel cells, but not in SK-MEL-28 cells.[1] Select cell lines where the ETV1 degradation pathway is active. |
| Incorrect Assay Window | The degradation of ETV1 is a time-dependent process. Optimize the treatment duration. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the optimal time point for observing ETV1 degradation in your specific cell line. |
| Sub-optimal Compound Concentration | Perform a dose-response experiment to ensure you are using a concentration of this compound that is sufficient to induce ETV1 degradation. Concentrations in the range of 20-100 µM have been shown to be effective in certain in vitro models.[2] |
| Ineffective Readout | If using a reporter assay, ensure the reporter construct is responsive to ETV1. A direct measurement of ETV1 protein levels by Western blot is a more direct and reliable method to assess the effect of this compound on ETV1 stability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that directly binds to the ETV1 transcription factor.[3][4] It inhibits the p300-dependent acetylation of ETV1, which subsequently promotes the degradation of the ETV1 protein.[4] This leads to a reduction in ETV1-mediated transcriptional activity and can inhibit cancer cell invasion in ETV1-dependent models.[2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in several organic solvents. Here are the recommended solubility and storage conditions:
| Solvent | Solubility |
| DMSO | 30 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 2 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from Cayman Chemical.[2]
For long-term storage, this compound is stable for at least four years at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What are the recommended positive and negative controls for my experiments?
A3:
-
Positive Control: A cell line known to be dependent on ETV1 for the phenotype you are measuring (e.g., LNCaP or 501mel for invasion assays).
-
Negative Control (Cell Line): A cell line that does not depend on ETV1 for the measured phenotype (e.g., PC3 cells for invasion assays).[1]
-
Negative Control (Compound): An inactive analog of this compound can be used to control for off-target effects of the chemical scaffold.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells.
Q4: Are there known off-target effects of this compound?
A4: The primary publication on this compound notes that a possible role for off-target effects could not be completely excluded.[5] The 1,3,5-triazine scaffold is present in other inhibitors targeting different proteins.[5] It is recommended to include appropriate controls to assess the specificity of the observed effects in your experimental system.
Experimental Protocols
Protocol 1: Western Blot for this compound-Induced ETV1 Degradation
This protocol outlines the steps to assess the effect of this compound on ETV1 protein levels in cultured cells.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10, 25, 50, 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 16 hours). To confirm that degradation is proteasome-dependent, a positive control of a proteasome inhibitor (e.g., MG132) can be included.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ETV1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading.[1]
Protocol 2: Luciferase Reporter Assay for ETV1 Transcriptional Activity
This protocol is for measuring the effect of this compound on the transcriptional activity of ETV1 using a luciferase reporter.
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing an ETV1-responsive promoter (e.g., MMP1 promoter) and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
-
Treatment: After 24 hours, replace the media with fresh media containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells according to the dual-luciferase reporter assay system manufacturer's protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BRD32048 for Surface Plasmon Resonance (SPR)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing BRD32048 in Surface Plasmon Resonance (SPR) experiments.
FAQs: Understanding this compound and its Interaction with ETV1
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the ETV1 (ETS Variant Transcription Factor 1) oncoprotein.[1][2][3][4] It functions by directly binding to ETV1, which in turn inhibits the p300-dependent acetylation of ETV1.[1][2][3] This lack of acetylation promotes the degradation of ETV1, thereby reducing its transcriptional activity and the invasion of ETV1-driven cancer cells.[1][2][3]
Q2: What is the binding affinity of this compound to ETV1?
The equilibrium dissociation constant (KD) for the interaction between this compound and ETV1 has been determined to be 17.1 μM by Surface Plasmon Resonance (SPR).[5][6] This indicates a relatively weak binding affinity, which is a common characteristic of small molecule inhibitors of transcription factors.
Q3: How does this compound's mechanism relate to the ETV1 signaling pathway?
The ETV1 transcription factor's activity is enhanced by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] Upstream signals, such as growth factors, activate the MAPK cascade (Ras-Raf-MEK-ERK), leading to the phosphorylation and increased stability of ETV1.[6] Additionally, the histone acetyltransferase p300 acetylates ETV1, further promoting its stability and transcriptional activity.[6] this compound intervenes in this pathway by preventing the p300-dependent acetylation, thus marking ETV1 for degradation and counteracting the pro-survival signals from the MAPK pathway.
ETV1 Signaling Pathway and this compound's Point of Intervention
Caption: ETV1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide for this compound SPR Experiments
| Issue | Potential Cause | Recommended Solution |
| Low Signal/No Binding | 1. Low Analyte Concentration: this compound has a weak affinity (KD = 17.1 μM), requiring higher concentrations for a detectable signal. | 1. Increase the concentration range of this compound. A typical starting point would be a dilution series from 0.1x to 10x the expected KD (e.g., 1.7 μM to 171 μM). |
| 2. Inactive Ligand (ETV1): The immobilized ETV1 protein may be inactive due to improper folding or denaturation. | 2. Ensure the purity and activity of the purified ETV1 protein before immobilization. Consider using a capture-based approach with a tag (e.g., FLAG-tag) to ensure proper orientation. | |
| 3. Insufficient Ligand Density: The amount of immobilized ETV1 on the sensor chip is too low. | 3. Optimize the immobilization level of ETV1. Aim for a sufficient density to achieve a good signal-to-noise ratio without causing steric hindrance. | |
| High Non-Specific Binding (NSB) | 1. Hydrophobic Interactions: Small molecules like this compound can non-specifically bind to the sensor surface or reference channel. | 1. Add a non-ionic surfactant, such as Tween-20 (0.005% - 0.05%), to the running buffer. |
| 2. Electrostatic Interactions: The analyte may be interacting with the sensor surface due to charge. | 2. Adjust the ionic strength of the running buffer by increasing the salt concentration (e.g., up to 500 mM NaCl). | |
| 3. Insufficient Blocking: The reference surface is not adequately blocked. | 3. Use a suitable blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1-1 mg/mL in the running buffer. | |
| Poor Data Fitting/Unreliable Kinetics | 1. Weak Interaction: For weak binders like this compound, determining accurate kinetic rate constants (ka and kd) can be challenging due to fast association and dissociation. | 1. Focus on determining the equilibrium dissociation constant (KD) through steady-state affinity analysis. This involves plotting the response at equilibrium against the analyte concentration. |
| 2. Mass Transport Limitation: The rate of analyte binding is limited by diffusion to the sensor surface rather than the intrinsic binding kinetics. | 2. Decrease the ligand (ETV1) immobilization density. Increase the flow rate during analyte injection. | |
| 3. Solvent Mismatch: this compound is likely dissolved in DMSO, and a high percentage of DMSO in the sample can cause bulk refractive index changes. | 3. Keep the final DMSO concentration in all samples and the running buffer consistent and as low as possible (ideally ≤1%). Perform a solvent correction by running a series of buffer-only injections with varying DMSO concentrations. |
Detailed Experimental Protocol: SPR Analysis of this compound-ETV1 Interaction
This protocol is a synthesized guideline based on published methodologies for similar small molecule-protein interactions and the specific details available for this compound.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, OpenSPR)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface).
-
Ligand: Purified, FLAG-tagged ETV1 protein.
-
Capture Molecule: Anti-FLAG M2 antibody.
-
Analyte: this compound (dissolved in 100% DMSO for stock solution).
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Buffers: Amine coupling kit (EDC, NHS), ethanolamine.
-
Regeneration Solution: Glycine-HCl, pH 2.0.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound-ETV1 SPR analysis.
Step-by-Step Procedure
-
System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Antibody Immobilization:
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the anti-FLAG M2 antibody (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 10,000 - 12,000 Response Units (RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Ligand Capture:
-
Inject the purified FLAG-tagged ETV1 protein over the antibody-coated surface at a concentration of approximately 10-50 µg/mL to achieve a capture level of 5,000 - 8,000 RU. A reference surface with only the immobilized antibody should be used for background subtraction.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer. The final DMSO concentration should be consistent across all samples and ideally not exceed 1%.
-
Inject the different concentrations of this compound over the captured ETV1 surface and the reference surface at a constant flow rate (e.g., 30 µL/min).
-
Allow for a sufficient association time to reach equilibrium (steady-state), followed by a dissociation phase with running buffer.
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a pulse of Glycine-HCl, pH 2.0 to remove the captured ETV1 and any bound this compound. This prepares the surface for the next ligand capture and analyte injection.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for non-specific binding and bulk refractive index changes.
-
Perform solvent correction if necessary.
-
For steady-state affinity analysis, plot the response at equilibrium (Req) against the concentration of this compound. Fit the data to a 1:1 binding model to determine the KD.
-
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Equilibrium Dissociation Constant (KD) | 17.1 μM | Surface Plasmon Resonance (SPR) | [5][6] |
| Association Rate Constant (ka) | Not Reported | - | - |
| Dissociation Rate Constant (kd) | Not Reported | - | - |
| Molecular Weight (this compound) | 314.4 g/mol | - | [6] |
| Solubility (this compound) | 30 mg/mL in DMSO | - | [6] |
Note on Kinetic Data: For interactions with weak affinity, such as that of this compound and ETV1, the association and dissociation events are often too rapid to be accurately resolved by SPR. Therefore, it is common practice to report the equilibrium dissociation constant (KD) determined from steady-state analysis, rather than the individual kinetic rate constants (ka and kd).
References
- 1. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 2. ETV1 ETS variant transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating BRD32048's Effect on ETV1 Target Genes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BRD32048 and other alternatives for validating effects on ETV1 target genes. This document summarizes experimental data, details methodologies, and visualizes key pathways and workflows to support informed decisions in research and development.
Introduction to ETV1 and the Role of this compound
ETS variant 1 (ETV1) is a member of the E26 transformation-specific (ETS) family of transcription factors.[1][2][3] Dysregulation of ETV1 has been implicated in the progression of various cancers, including prostate cancer and melanoma, making it a compelling target for therapeutic intervention.[1][3] this compound is a small molecule inhibitor that has been identified to directly bind to ETV1, modulate its transcriptional activity, and promote its degradation.[1][2][3] This guide evaluates the experimental evidence supporting this compound's effect on ETV1 target genes and compares its performance with an alternative inhibitor, YK-4-279.
Mechanism of Action: this compound vs. YK-4-279
This compound exerts its inhibitory effect on ETV1 through a multi-faceted mechanism. It directly binds to the ETV1 protein, leading to the inhibition of its transcriptional activity.[1][2][3] Furthermore, this compound inhibits the p300-dependent acetylation of ETV1, a post-translational modification crucial for its stability.[1][3] This inhibition of acetylation subsequently promotes the degradation of the ETV1 protein.[1][3]
As an alternative, YK-4-279 is another small molecule inhibitor that affects the activity of ETS family transcription factors, including ETV1. Its mechanism of action involves the inhibition of the interaction between EWS-FLI1 (another ETS transcription factor) and RNA helicase A (RHA). This disruption has been shown to also impact the biological activity of ETV1, leading to a decrease in cell motility and invasion in cancer cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ETV1 signaling pathway and a general experimental workflow for validating the effect of inhibitors on ETV1 target genes.
Caption: ETV1 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for validating the effects of small molecule inhibitors on ETV1.
Quantitative Data on ETV1 Target Gene Expression
The following table summarizes the quantitative effects of this compound and YK-4-279 on the expression of known ETV1 target genes in the LNCaP prostate cancer cell line.
| Target Gene | Inhibitor | Concentration | Treatment Time | Fold Change in Expression (vs. Control) | Reference |
| ATAD2 | This compound | 20 µM | 16 hours | Comparable reduction to shRNA knockdown | [4] |
| ID2 | This compound | 20 µM | 16 hours | Comparable reduction to shRNA knockdown | [4] |
| MMP7 | YK-4-279 | 1 µM | 48 hours | ~0.6 | |
| FKBP10 | YK-4-279 | 1 µM | 48 hours | ~0.7 | |
| GLYATL2 | YK-4-279 | 1 µM | 48 hours | ~0.5 | |
| MMP13 | YK-4-279 | 1 µM | 48 hours | ~0.8 |
Note: For this compound, specific quantitative fold changes from the primary literature's supplementary data are not publicly available. The effect is described as a "comparable reduction" to shRNA-mediated knockdown of ETV1, as confirmed by quantitative RT-PCR.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Culture and Treatment: LNCaP cells are cultured in appropriate media and treated with either this compound (e.g., 20 µM for 16 hours), YK-4-279 (e.g., 1 µM for 48 hours), or a vehicle control (e.g., DMSO).
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression levels of ETV1 target genes (e.g., ATAD2, ID2, MMP7, FKBP10, GLYATL2) and a housekeeping gene (e.g., GAPDH, ACTB) are quantified using a real-time PCR system with appropriate primers and a fluorescent dye-based detection method (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blotting
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with a primary antibody specific for ETV1 or a loading control (e.g., β-actin, GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: LNCaP cells, pre-treated with the inhibitor or vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow for cell invasion through the matrix and membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Conclusion
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to ETV1 Inhibitors: BRD32048 and YK-4-279
For Researchers, Scientists, and Drug Development Professionals
The transcription factor ETS variant 1 (ETV1) has emerged as a critical driver in the progression of various cancers, including prostate cancer and Ewing's sarcoma. Its role in promoting cell proliferation, invasion, and metastasis has made it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two prominent small molecule inhibitors of ETV1: BRD32048 and YK-4-279, with a focus on their efficacy, mechanisms of action, and the experimental data supporting their activity.
Mechanism of Action
This compound is a 1,3,5-triazine derivative that directly binds to the ETV1 protein.[1][2][3][4] This interaction inhibits the p300-dependent acetylation of ETV1, a crucial post-translational modification that enhances ETV1 stability and transcriptional activity.[1][2][3][4] By preventing this acetylation, this compound promotes the degradation of the ETV1 protein, thereby reducing its cellular levels and downstream oncogenic signaling.[1][2][3]
YK-4-279 , on the other hand, is a small molecule that also targets ETV1 and inhibits its transcriptional activity.[5][6][7][8] While it has been shown to bind directly to ETV1, its mechanism of inhibiting transcriptional activity is suggested to be through the disruption of protein-protein interactions necessary for ETV1 function, rather than directly blocking DNA binding.[8] The active enantiomer of this chiral molecule is (S)-YK-4-279.[6][9]
Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and YK-4-279. It is important to note that a direct comparison of potency is challenging due to the different types of efficacy metrics reported in the literature.
Table 1: Binding Affinity and Functional Efficacy of ETV1 Inhibitors
| Inhibitor | Target | Assay Type | Efficacy Metric | Cell Line/System | Source |
| This compound | ETV1 | Surface Plasmon Resonance (SPR) | Kd = 17.1 µM | In vitro | [4][10] |
| ETV1 | Cell Invasion Assay | Dose-dependent inhibition (20-100 µM) | ETV1-reliant cancer cells | [4] | |
| YK-4-279 | EWS-FLI1 | Reporter Assay | IC50 = 0.96 µM (racemic), 0.75 µM ((S)-enantiomer) | COS7 cells | [9] |
| Various | Cell Viability Assay | IC50 = 0.717 - 0.861 µM | Thyroid Cancer Cell Lines | [11] | |
| Various | Cell Viability Assay | IC50 = 244 - 462 nM | Lymphoma Cell Lines | ||
| ETV1 | Cell Invasion Assay | Inhibition of invasion | LNCaP and VCaP cells | [5][8] | |
| ETV1 | In vivo Xenograft | Reduced tumor growth and metastasis | LNCaP-luc-M6 cells | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound and YK-4-279.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity (this compound)
This assay was utilized to determine the direct binding of this compound to the ETV1 protein.
-
Immobilization: An anti-FLAG antibody is covalently immobilized on a sensor chip surface.
-
Capture: Recombinant FLAG-tagged ETV1 protein is captured by the immobilized antibody.
-
Binding Analysis: this compound is injected at increasing concentrations over the surface. The binding is measured in real-time by detecting changes in the refractive index at the surface.
-
Data Analysis: The binding kinetics and equilibrium dissociation constant (Kd) are calculated from the sensorgram data.[12]
Luciferase Reporter Assay for Transcriptional Activity (YK-4-279)
This cell-based assay is used to measure the ability of an inhibitor to block the transcriptional activation of a target gene by ETV1.
-
Cell Transfection: Cells (e.g., COS7) are co-transfected with an expression vector for ETV1 and a reporter plasmid containing a luciferase gene under the control of an ETV1-responsive promoter (e.g., NR0B1 promoter).[9]
-
Inhibitor Treatment: The transfected cells are treated with various concentrations of the inhibitor (e.g., YK-4-279).
-
Luciferase Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes a 50% reduction in luciferase activity, is calculated from the dose-response curve.[9]
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of an inhibitor to block the invasion of cancer cells through an extracellular matrix barrier.
-
Chamber Preparation: The upper chamber of a transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Cancer cells are seeded into the upper chamber in serum-free media, with or without the inhibitor.
-
Chemoattractant: The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated to allow invasive cells to degrade the matrix and migrate to the lower surface of the membrane.
-
Quantification: Non-invading cells are removed from the upper surface. The cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted or quantified by measuring the absorbance of the extracted dye.[12][13]
Cell Viability Assay (WST-1 Assay)
This colorimetric assay is used to determine the effect of an inhibitor on cell proliferation and viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Inhibitor Treatment: The cells are treated with a range of inhibitor concentrations.
-
WST-1 Reagent Addition: After the desired incubation period, a tetrazolium salt (WST-1) is added to the wells.
-
Incubation and Measurement: Viable cells with active mitochondrial dehydrogenases will cleave the WST-1 to a formazan dye. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.[14][15]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the ETV1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: ETV1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for ETV1 Inhibitor Evaluation.
Conclusion
Both this compound and YK-4-279 represent promising starting points for the development of targeted therapies against ETV1-driven cancers. This compound offers a clear mechanism of inducing ETV1 degradation by inhibiting its acetylation. YK-4-279 demonstrates potent functional inhibition in cellular and in vivo models. The choice of inhibitor for further research and development will depend on the specific context, including the cancer type and the desired therapeutic outcome. This guide provides a foundational comparison to aid researchers in their evaluation of these important ETV1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. YK-4-279 Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]
- 6. A Small Molecule Inhibitor of ETV1, YK-4-279, Prevents Prostate Cancer Growth and Metastasis in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The ETS Inhibitor YK-4-279 Suppresses Thyroid Cancer Progression Independent of TERT Promoter Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharm.ucsf.edu [pharm.ucsf.edu]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Small Molecule Inhibitor BRD32048 Versus shRNA-Mediated Knockdown for Targeting the ETV1 Oncoprotein
For researchers and drug development professionals investigating the oncogenic transcription factor ETV1, choosing the right tool for inhibition is critical. This guide provides an objective comparison between a direct chemical inhibitor, BRD32048, and a genetic knockdown approach using short hairpin RNA (shRNA). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols to help inform your experimental design.
ETV1 (ETS Variant Transcription Factor 1) is a member of the ETS family of transcription factors and is implicated as an oncogenic driver in a variety of cancers, including prostate cancer, Ewing's sarcoma, and melanoma.[1][2][3][4] Its role in promoting cell invasion and proliferation has made it an attractive target for therapeutic intervention.[1][2] This guide compares two distinct methods for inhibiting ETV1 function: the small molecule this compound and the widely used genetic tool, shRNA.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and shRNA lies in the biological level at which they target ETV1. This compound acts at the protein level, while shRNA acts at the messenger RNA (mRNA) level.
This compound: Direct Protein Inhibition and Degradation
This compound is a 1,3,5-triazine derivative identified through small-molecule microarray screens as a direct binder of the ETV1 protein.[1][2][3] Its mechanism is post-translational and multifaceted:
-
Direct Binding: this compound physically interacts with the ETV1 protein, with an in vitro binding affinity (KD) of 17.1 μM.[5][6]
-
Inhibition of Acetylation: The compound inhibits the p300-dependent acetylation of ETV1.[1][2][3][4] This post-translational modification is crucial for ETV1's stability and transcriptional activity.[6]
-
Promotion of Degradation: By preventing acetylation, this compound destabilizes the ETV1 protein, promoting its degradation.[1][2][3][4][5] This leads to a significant reduction in total ETV1 protein levels available to drive oncogenic gene expression.[1][2]
shRNA Knockdown: Silencing Gene Expression
Short hairpin RNA (shRNA) is a tool of RNA interference (RNAi) that silences gene expression at the mRNA stage.[7][8]
-
Vector Delivery: An shRNA sequence designed to target ETV1 mRNA is typically introduced into cells using a viral vector, such as a lentivirus.[7][9] This allows for stable integration into the host cell's genome.[10]
-
Cellular Processing: Once transcribed in the nucleus, the shRNA forms a hairpin structure that is exported to the cytoplasm.[8] There, the enzyme Dicer processes it into a short, double-stranded small interfering RNA (siRNA).[8][11]
-
mRNA Degradation: This siRNA is loaded into the RNA-Induced Silencing Complex (RISC). The complex then uses the siRNA as a guide to find and cleave the complementary ETV1 mRNA sequence, leading to its degradation and preventing the synthesis of the ETV1 protein.[7][8][10]
Data Presentation: Quantitative Comparison
A key study directly compared the effects of this compound treatment with shRNA-mediated knockdown of ETV1 in prostate cancer cell lines (LNCaP). The results highlight both the similarities in downstream effects and the key mechanistic differences.
| Feature | This compound | shRNA Knockdown of ETV1 |
| Target Molecule | ETV1 Protein[2][3] | ETV1 mRNA[8] |
| Mechanism | Direct binding, inhibition of acetylation, promotion of protein degradation.[2][4] | RNA interference leading to mRNA cleavage and degradation.[8] |
| Effect on mRNA | Marginal decrease in ETV1 mRNA levels.[1] | Significant and direct reduction of ETV1 mRNA levels.[1] |
| Effect on Protein | Dramatic reduction in ETV1 protein levels.[1] | Dramatic reduction in ETV1 protein synthesis and levels.[12] |
| Duration of Effect | Transient and dependent on compound concentration and half-life. | Can be stable and long-term if the shRNA construct is integrated into the genome. |
| Delivery Method | Added to cell culture medium. | Typically delivered via viral vector (e.g., lentivirus) transduction.[9] |
| Off-Target Effects | Possible, related to chemical promiscuity. | Possible, due to activation of interferon response or silencing of unintended mRNAs. |
Table 1: Comparison of Key Features of this compound and ETV1 shRNA.
| Cell Line & shRNA | Gene Regulation | Overlap with this compound Signature | P-value |
| LNCaP.sh1117 | Up-regulated | ~51% | 4.0 x 10-20 |
| Down-regulated | ~76% | 8.9 x 10-34 | |
| LNCaP.sh872 | Up-regulated | ~58% | 4.9 x 10-25 |
| Down-regulated | ~91% | 2.8 x 10-49 |
Table 2: Overlap of Gene Expression Signatures. This table summarizes the significant overlap in genes affected by either this compound (20 µM) or two different ETV1 shRNAs in LNCaP prostate cancer cells. The high degree of overlap demonstrates that both methods effectively inhibit the ETV1 transcriptional program.[1]
Mandatory Visualizations
Caption: ETV1 signaling pathway activation and downstream effects.
Caption: Experimental workflow for using this compound.
Caption: Experimental workflow for ETV1 shRNA knockdown.
Experimental Protocols
Below are generalized protocols for key experiments cited in the comparison of this compound and ETV1 shRNA.
1. Cell Culture and this compound Treatment
-
Cell Lines: LNCaP (prostate cancer), 501mel (melanoma), or other ETV1-dependent cell lines.
-
Culture Conditions: Grow cells in appropriate media (e.g., RPMI-1640 for LNCaP) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment Protocol:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture media to final concentrations (e.g., 20 µM, 50 µM, 100 µM).[6] An equivalent concentration of DMSO should be used as a vehicle control.
-
Replace the existing media with the media containing this compound or DMSO.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
-
2. Lentiviral shRNA Knockdown of ETV1
-
shRNA Plasmids: Obtain or clone ETV1-targeting shRNA sequences into a lentiviral vector (e.g., pLKO.1). A non-targeting shRNA (shGFP or shScramble) should be used as a control.
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and concentrate if necessary.
-
-
Transduction:
-
Seed target cells (e.g., LNCaP) and allow them to adhere.
-
Add the viral supernatant to the cells in the presence of polybrene (e.g., 8 µg/mL) to enhance infection efficiency.
-
After 24 hours, replace the virus-containing media with fresh media.
-
After another 24-48 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to generate a stable cell line with ETV1 knockdown.
-
3. Western Blotting for ETV1 Protein
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ETV1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Invasion Assay (Collagen-Based)
-
Prepare a collagen gel mixture (e.g., Type I rat tail collagen) and pipette into the bottom of a 24-well plate. Allow it to polymerize.
-
Seed ETV1-dependent cells (e.g., NRASG12D-expressing melanocytes) on top of the collagen gel.
-
Treat the cells with this compound or DMSO vehicle control. For shRNA experiments, use the stable knockdown and control cell lines.
-
Monitor and quantify cell invasion into the collagen matrix over several days using microscopy.
Conclusion: Choosing the Right Tool
Both this compound and shRNA are effective tools for inhibiting ETV1 function, and as shown by gene expression data, their downstream consequences are remarkably similar.[1] The choice between them depends on the experimental goals.
-
This compound is ideal for acute, dose-dependent, and reversible inhibition. It is well-suited for pharmacological studies, validating ETV1 as a drug target, and investigating the immediate cellular response to the loss of ETV1 protein function. Its action through promoting protein degradation offers a distinct advantage over simply blocking mRNA translation.[1]
-
shRNA-mediated knockdown is the gold standard for achieving stable, long-term, and potent silencing of ETV1.[10] It is perfect for creating stable cell lines for prolonged studies, in vivo tumor models, and for experiments where near-complete and continuous loss of gene expression is required.
Ultimately, the convergence of data from both a chemical probe like this compound and a genetic tool like shRNA provides the strongest validation for the role of ETV1 in cancer and underscores its potential as a therapeutic target.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 9. idtdna.com [idtdna.com]
- 10. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Item - Supplementary Figures 1 - 6 from A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein - figshare - Figshare [figshare.com]
BRD32048: A Targeted Approach to Inhibit the Oncogenic Transcription Factor ETV1
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of BRD32048, a small molecule inhibitor of the ETS variant 1 (ETV1) transcription factor. We will delve into its mechanism of action, specificity for ETV1, and the experimental data supporting its use as a chemical probe to study ETV1-driven cellular processes. This document is intended for researchers, scientists, and drug development professionals interested in targeting oncogenic transcription factors.
Introduction to ETV1 and the ETS Transcription Factor Family
The E-twenty-six (ETS) family of transcription factors comprises 28 members in humans, all sharing a highly conserved DNA-binding domain that recognizes a core GGAA/T motif.[1][2] These proteins are critical regulators of a wide array of cellular processes, including growth, differentiation, and apoptosis.[3] Dysregulation of ETS factor activity is implicated in the development and progression of various cancers.[1][3]
ETV1, a member of the PEA3 subfamily of ETS factors, has been identified as a key oncogenic driver in several cancers, including prostate cancer, Ewing's sarcoma, and melanoma, often through chromosomal translocations or gene amplification.[4] As a transcription factor, ETV1 has been traditionally considered an "undruggable" target. However, the development of small molecules like this compound offers a promising avenue for therapeutic intervention.[4]
This compound: A Direct Binder and Modulator of ETV1 Activity
This compound is a 1,3,5-triazine derivative identified through small-molecule microarray screens as a direct binder of ETV1.[4] In vitro studies have demonstrated its ability to modulate ETV1-mediated transcriptional activity and inhibit the invasion of cancer cells dependent on ETV1.[4]
Quantitative Analysis of this compound and ETV1 Interaction
The binding affinity of this compound for ETV1 has been quantitatively determined using surface plasmon resonance (SPR). This biophysical technique measures the interaction between molecules in real-time, providing key kinetic and equilibrium binding data.
| Compound | Target | Method | Binding Affinity (Kd) | Reference |
| This compound | ETV1 | Surface Plasmon Resonance (SPR) | 17.1 µM | [4] |
Mechanism of Action: Inducing ETV1 Degradation
This compound's primary mechanism of action involves the inhibition of p300-dependent acetylation of ETV1.[4] This post-translational modification is crucial for ETV1 stability. By preventing acetylation, this compound promotes the degradation of the ETV1 protein.[4] This targeted degradation leads to a reduction in ETV1's ability to drive oncogenic gene expression programs.
Caption: Mechanism of this compound-induced ETV1 degradation.
Specificity of this compound for ETV1
A crucial aspect of any targeted inhibitor is its specificity. While this compound has been demonstrated to bind directly to ETV1, comprehensive data comparing its binding affinity and inhibitory activity against other members of the highly homologous ETS transcription factor family is not yet publicly available. The shared conserved ETS domain across family members presents a challenge for developing highly specific inhibitors.
However, studies have shown that the transcriptional signature induced by this compound treatment significantly overlaps with that of shRNA-mediated knockdown of ETV1, suggesting a strong on-target effect.[4] Specifically, a high percentage of genes up- or down-regulated by this compound are similarly affected by ETV1 silencing.[4] This provides functional evidence of this compound's specificity for modulating ETV1-dependent gene expression.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity of this compound to purified ETV1 protein.
Methodology:
-
Recombinant FLAG-tagged ETV1 is purified from HEK293F cells.
-
An anti-FLAG M2 antibody is covalently immobilized on a carboxymethyl dextran sensor chip surface.
-
Purified FLAG-ETV1 is captured onto the antibody-coated surface.
-
This compound is injected at increasing concentrations over the ETV1-captured surface.
-
The binding response is measured in real-time.
-
The dissociation constant (Kd) is calculated using a 1:1 Langmuir binding model.[4]
Caption: Workflow for determining binding affinity using SPR.
Gene Expression Signature Analysis
Objective: To compare the effect of this compound on gene expression with the effect of ETV1 knockdown.
Methodology:
-
LNCaP prostate cancer cells engineered to express inducible shRNAs against ETV1 are utilized.
-
One set of cells is treated with doxycycline to induce ETV1 shRNA expression (ETV1 knockdown).
-
Another set of cells is treated with this compound.
-
A control group is treated with a vehicle (e.g., DMSO).
-
After treatment, RNA is extracted from all cell populations.
-
Gene expression profiling is performed using microarrays or RNA sequencing.
-
The lists of differentially expressed genes from the this compound-treated and ETV1 knockdown groups are compared to determine the degree of overlap.[4]
Conclusion
This compound represents a valuable tool for studying the biological functions of ETV1. Its ability to directly bind and promote the degradation of ETV1 provides a specific mechanism for inhibiting this oncogenic transcription factor. While further studies are needed to fully characterize its specificity across the entire ETS family, the strong correlation between its effects on gene expression and those of ETV1 knockdown underscores its utility as a selective ETV1 inhibitor. For researchers in oncology and drug discovery, this compound offers a means to probe ETV1-dependent pathways and explore the therapeutic potential of targeting this previously "undruggable" oncoprotein.
References
- 1. Item - Supplementary Figures 1 - 6 from A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
BRD32048: A Comparative Analysis of its Effects on Wild-Type vs. Mutant ETV1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the small molecule BRD32048 on wild-type ETV1 and its acetylation-deficient mutant. The data presented herein is compiled from published research to facilitate an objective evaluation of this compound as a chemical probe for inhibiting ETV1 function.
Introduction
ETV1 (ETS variant 1) is an oncogenic transcription factor implicated in the development and progression of various cancers, including prostate cancer, Ewing sarcoma, and melanoma.[1][2][3][4] Its activity is post-translationally regulated, notably by p300-dependent acetylation, which enhances its stability.[5][6] The "undruggable" nature of transcription factors has spurred the development of novel inhibitory strategies.[1][6] this compound is a small molecule identified through small-molecule microarray (SMM) screens that directly binds to ETV1 and modulates its activity.[1][5][6] This guide focuses on the differential effects of this compound on wild-type ETV1 and a key acetylation-deficient mutant, providing insights into its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction and effects of this compound on wild-type and mutant ETV1.
| Parameter | Wild-Type ETV1 | Reference(s) |
| Binding Affinity (KD) | 17.1 µM (SPR) | [5][7][8] |
| 23.2 µM (Steady State) | [6] | |
| Effect on Transcriptional Activity | Inhibition | [1][5][6] |
| Effect on p300-dependent Acetylation | Inhibition | [1][5][6] |
| Effect on Protein Stability | Promotes degradation | [1][5][6] |
| Effect on Cell Invasion | Dose-dependent inhibition | [5][6][9] |
| Parameter | Acetylation-Deficient ETV1 Mutant (K33R/K116R) | Reference(s) |
| Effect on Cell Invasion | No effect | [5][6] |
Mechanism of Action
This compound exerts its inhibitory effect on wild-type ETV1 through a multi-step process. It directly binds to the ETV1 protein, which in turn inhibits p300-dependent acetylation at lysine residues K33 and K116.[5][6] This lack of acetylation leads to a decrease in ETV1 protein stability, ultimately promoting its degradation.[1][5][6] Consequently, the transcriptional activity of ETV1 is suppressed, leading to a reduction in ETV1-driven cellular processes such as invasion.[5][6] In contrast, the acetylation-deficient ETV1 mutant (K33R/K116R) is resistant to the effects of this compound on cell invasion, highlighting that the compound's mechanism of action is dependent on its ability to modulate ETV1 acetylation.[5][6]
Caption: Signaling pathway of ETV1 and the inhibitory mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Small-Molecule Microarray (SMM) Screening
-
Objective: To identify small molecules that bind to ETV1.
-
Protocol:
-
Approximately 10,800 unique compounds were printed onto SMM slides.
-
HEK 293T cell lysates expressing HA-tagged ETV1 were incubated with the SMM slides.
-
Binding of ETV1 to the printed compounds was detected using an anti-HA antibody followed by a fluorescently labeled secondary antibody.
-
Fluorescence intensity was measured to identify "hits" (compounds that bind to ETV1).
-
This compound was identified as a top candidate ETV1-binding compound.[5]
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To quantify the binding affinity of this compound to ETV1.
-
Protocol:
-
Purified ETV1 protein was immobilized on a sensor chip.
-
Various concentrations of this compound were flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, was measured in real-time to monitor the association and dissociation of this compound.
-
Kinetic binding data were fitted to a 1:1 Langmuir model to determine the dissociation constant (KD).[5][6]
-
3. Cell Invasion Assay
-
Objective: To assess the effect of this compound on the invasive potential of cancer cells expressing wild-type or mutant ETV1.
-
Protocol:
-
Primary melanocytes expressing NRASG12D were engineered to also express either wild-type ETV1, mutant ETV1 (K33R/K116R), or MYC as a control.
-
Cells were seeded onto a collagen-based matrix in an invasion chamber.
-
The cells were treated with varying concentrations of this compound for 24 hours.
-
Non-invading cells were removed from the top of the matrix.
-
Invading cells on the bottom of the matrix were stained and quantified.
-
The dose-dependent effect of this compound on cell invasion was determined.[5][6]
-
4. Immunoprecipitation and Western Blotting
-
Objective: To determine the effect of this compound on ETV1 acetylation and stability.
-
Protocol:
-
LNCaP and 501mel cells, which endogenously express ETV1, were treated with this compound (50 µmol/L) for 24 hours.
-
For immunoprecipitation, cell lysates were incubated with an anti-ETV1 antibody to pull down ETV1 and its interacting proteins.
-
The immunoprecipitated proteins were separated by SDS-PAGE.
-
For Western blotting, the separated proteins were transferred to a membrane and probed with antibodies against acetylated lysine and total ETV1 to assess changes in acetylation and protein levels, respectively.
-
Results showed that this compound treatment reduced ETV1 acetylation and protein levels.[6]
-
Caption: Experimental workflow for characterizing the effects of this compound on ETV1.
Conclusion
This compound is a valuable chemical probe for studying ETV1 biology. Its ability to directly bind ETV1 and inhibit its function through a mechanism dependent on p300-mediated acetylation provides a clear avenue for therapeutic exploration. The differential effects observed between wild-type and the acetylation-deficient mutant ETV1 underscore the specificity of this compound's mechanism of action and highlight the importance of post-translational modifications in regulating ETV1's oncogenic activity. Further investigation into the therapeutic potential of this compound and similar compounds is warranted.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ETV1 positively regulates transcription of tumor suppressor ARF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETV1 | Cancer Genetics Web [cancerindex.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ETV1 — Koehler Lab [koehlerlab.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
BRD32048: A Comparative Analysis Against Other 1,3,5-Triazine Derivatives in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BRD32048's performance against other 1,3,5-triazine derivatives, supported by experimental data. This compound emerges as a noteworthy compound due to its specific targeting of the ETV1 transcription factor, a key driver in various cancers, particularly prostate cancer.
This guide will delve into the quantitative performance of this compound, detail the experimental protocols for its evaluation, and present its mechanism of action through signaling pathway diagrams. A comparative analysis with other 1,3,5-triazine derivatives will be provided, highlighting the unique position of this compound in the landscape of cancer therapeutics.
Performance of this compound: A Quantitative Overview
This compound distinguishes itself as a direct binder and inhibitor of the ETV1 (ETS Variant 1) transcription factor.[1][2][3][4][5] This oncoprotein is often dysregulated in cancers such as prostate cancer and Ewing sarcoma.[1][3][4][5] The key performance metric for this compound is its binding affinity to ETV1, which has been determined to have a dissociation constant (KD) of 17.1 μM.[1]
The inhibitory action of this compound extends to cellular functions driven by ETV1. In ETV1-dependent cancer cell lines, such as the LNCaP prostate cancer cell line, this compound has been shown to inhibit cellular invasion.[1][3][6] This effect is dose-dependent and showcases the compound's potential to modulate tumor cell phenotypes governed by ETV1 activity.[1]
| Compound | Target | Assay | Performance Metric | Cell Line | Source |
| This compound | ETV1 | Surface Plasmon Resonance | KD = 17.1 μM | - | [1] |
| This compound | ETV1-mediated transcription | MMP1 Reporter Assay | ~50% inhibition | 501mel | [1] |
| This compound | Cellular Invasion | Collagen-based invasion assay | Inhibition of invasion | LNCaP | [1] |
Comparative Analysis with Other 1,3,5-Triazine Derivatives
While a direct head-to-head comparison of this compound with other ETV1-targeting 1,3,5-triazine derivatives is limited due to a lack of publicly available data on other such specific inhibitors, we can compare its activity with other 1,3,5-triazine compounds that have been evaluated in relevant cancer cell lines, such as the LNCaP prostate cancer cell line. It is crucial to note that these compounds may have different molecular targets.
| Compound Class | Target | Assay | Performance Metric | Cell Line | Source |
| 2,4,6-trisubstituted 1,3,5-triazines | Not specified | Colony Formation Assay | IC50: 13.88 to 146.79 μM | LNCaP | [7] |
| Imamine-1,3,5-triazine derivatives | Not specified | MTT Assay | IC50 > 50 µM | PC-3 (ETV1-negative) | [8] |
| Triazine Nitrogen Mustards | DNA alkylation | Not specified | Anti-proliferative activity | LNCaP | [9] |
This comparison underscores the unique position of this compound as a characterized direct inhibitor of the ETV1 transcription factor. While other 1,3,5-triazine derivatives show anti-proliferative activity in prostate cancer cell lines, their mechanisms are often different, targeting general cellular processes like DNA replication.
Mechanism of Action: The ETV1 Signaling Pathway
This compound inhibits ETV1 function through a distinct mechanism. It binds directly to the ETV1 protein, leading to the inhibition of p300-dependent acetylation of ETV1.[1][3][4][5][6] This lack of acetylation promotes the degradation of the ETV1 protein, thereby reducing its transcriptional activity on target genes, such as those involved in cell invasion.[1][3][4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used in the evaluation of this compound.
Small-Molecule Microarray (SMM) Screening
This high-throughput method was employed to identify compounds that bind to the ETV1 protein.
Protocol Details:
-
Microarray Preparation: Approximately 10,800 features, including 9,000 unique compounds, were printed on chemically treated glass slides.
-
Protein Source: Cell lysates containing epitope-tagged ETV1 were used to better represent the protein's native conformation and post-translational modifications.[1]
-
Binding and Detection: Slides were incubated with the cell lysate, washed, and then incubated with a fluorescently labeled antibody specific to the epitope tag on ETV1.
-
Data Analysis: The fluorescence intensity of each spot was quantified to identify compounds with strong binding to ETV1.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR was used to quantitatively measure the binding affinity of this compound to purified ETV1 protein.
Protocol Details:
-
Protein Immobilization: Purified ETV1 protein was immobilized on a sensor chip.
-
Analyte Injection: A range of concentrations of this compound (from 0.78 to 50 μmol/L) in a running buffer (HBS, pH 7.4, with 0.05% P-20 surfactant and 2% DMSO) were injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, was measured in real-time.
-
Kinetic Analysis: The association and dissociation rates were fitted to a 1:1 Langmuir model to calculate the dissociation constant (KD).
Cellular Invasion Assay
The effect of this compound on the invasive potential of ETV1-dependent cancer cells was assessed using a collagen-based invasion assay.
Protocol Details:
-
Cell Culture: ETV1-dependent cells (e.g., LNCaP) were cultured.
-
Assay Setup: A Boyden chamber or a similar transwell insert with a porous membrane coated with an extracellular matrix component (e.g., collagen) was used.
-
Treatment: Cells were seeded in the upper chamber in serum-free media, and media containing a chemoattractant (e.g., fetal bovine serum) and varying concentrations of this compound were placed in the lower chamber.
-
Incubation: The chambers were incubated to allow for cell invasion through the matrix and membrane.
-
Quantification: Non-invading cells were removed from the upper surface of the membrane, and the invading cells on the lower surface were fixed, stained, and counted.
Conclusion
This compound stands out as a valuable research tool and a potential therapeutic lead due to its specific and direct inhibition of the ETV1 transcription factor. While the broader class of 1,3,5-triazine derivatives exhibits a wide range of anticancer activities, this compound is, to date, one of the few characterized small molecules with this specific mechanism of action. Its ability to modulate ETV1 activity and inhibit cancer cell invasion in preclinical models warrants further investigation and development. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the potential of this compound and to identify and characterize other novel 1,3,5-triazine derivatives targeting oncogenic transcription factors.
References
- 1. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of High-Throughput Screening Assays for Inhibitors of ETS Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule That Binds and Inhibits the ETV1 Transcription Factor Oncoprotein [dspace.mit.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The cellular effects of novel triazine nitrogen mustards in glioblastoma LBC3, LN-18 and LN-229 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BRD32048 and Other p300 Inhibitors for Researchers
This guide provides a detailed comparative analysis of the small molecule BRD32048 and other prominent inhibitors of the p300/CBP acetyltransferase, a critical regulator of gene expression implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor potency, mechanism of action, and relevant experimental data to inform future research and therapeutic development.
Introduction to p300 and Its Inhibition
The E1A binding protein p300 (also known as EP300 or KAT3B) and its close homolog CREB-binding protein (CBP) are histone acetyltransferases (HATs) that play a crucial role as transcriptional co-activators.[1][2][3] By acetylating histone tails and other proteins, p300/CBP facilitates chromatin relaxation and the recruitment of transcription machinery, leading to the expression of target genes.[4][5] Dysregulation of p300/CBP activity is associated with the progression of various diseases, including cancer, making them attractive targets for therapeutic intervention.[6][7]
Inhibitors of p300/CBP have been developed to target different functional domains of the protein, primarily the catalytic histone acetyltransferase (HAT) domain and the bromodomain, which recognizes acetylated lysine residues. This guide will compare this compound, a molecule that indirectly modulates p300 activity on a specific substrate, with direct inhibitors of p300/CBP, such as A-485 and CCS1477.
Mechanism of Action: A Key Distinction
A primary distinction among the inhibitors discussed is their mechanism of action. While A-485 and C646 directly target the catalytic HAT domain and CCS1477 targets the bromodomain of p300/CBP, this compound acts indirectly by targeting a p300 substrate.
This compound is a small molecule that binds directly to the ETV1 transcription factor.[8][9][10] ETV1's stability and transcriptional activity are enhanced by p300-mediated acetylation.[8][9] this compound, by binding to ETV1, inhibits this p300-dependent acetylation, which in turn promotes the degradation of ETV1 and reduces its transcriptional output.[8][9] Therefore, this compound is not a direct inhibitor of p300's general enzymatic activity but rather a modulator of p300's function on a specific oncogenic protein.
A-485 is a potent and selective catalytic inhibitor of p300/CBP that is competitive with acetyl-CoA.[11][12] It directly binds to the active site of the HAT domain, preventing the transfer of acetyl groups to histone and non-histone substrates.[12]
CCS1477 (Inobrodib) is a selective inhibitor of the p300/CBP bromodomain.[1][2][13][14] The bromodomain is responsible for recognizing acetylated lysine residues, a key step in tethering the p300/CBP complex to chromatin. By blocking the bromodomain, CCS1477 disrupts the interaction of p300/CBP with chromatin, thereby inhibiting the transcription of key oncogenes like c-MYC and androgen receptor (AR).[2][13]
The following diagram illustrates the distinct mechanisms of these inhibitors on the p300 signaling pathway.
Caption: Mechanisms of action for p300/CBP inhibitors.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other selected p300/CBP inhibitors based on published literature.
Table 1: Inhibitor Potency and Selectivity
| Inhibitor | Target | Mechanism | IC50 / Kd | Selectivity Notes |
| This compound | ETV1 | Indirectly inhibits p300-dependent acetylation of ETV1 | Kd = 17.1 µM (for ETV1)[8][10] | Acts on a specific p300 substrate rather than p300 itself. |
| A-485 | p300/CBP HAT Domain | Acetyl-CoA Competitive Inhibitor | IC50 = 9.8 nM (p300), 2.6 nM (CBP)[11] | Potent and selective for p300/CBP over other HATs.[12] |
| CCS1477 | p300/CBP Bromodomain | Bromodomain Binding | Kd = 1.3 nM (p300), 1.7 nM (CBP)[1][13][14] | ~170-fold selectivity over BRD4.[13][14] |
| C646 | p300/CBP HAT Domain | Acetyl-CoA Competitive Inhibitor | Ki = 400 nM[3] | One of the earlier p300/CBP inhibitors. |
| CPI-1612 | p300/CBP HAT Domain | Acetyl-CoA Competitive Inhibitor | IC50 = 10.7 nM | More potent than A-485 at physiological acetyl-CoA concentrations.[15][16] |
| iP300w | p300/CBP HAT Domain | Acetyl-CoA Competitive Inhibitor | IC50 = 15.8 nM | Shows potent biochemical and cellular activity.[15][16] |
Table 2: Cellular and In Vivo Activity
| Inhibitor | Cell-Based Assay | In Vivo Model | Key Findings |
| This compound | Invasion assay in ETV1-reliant cancer cells | Not specified in provided results | Dose-dependently prevents invasion at 20-100 µM.[8] |
| A-485 | Proliferation assays in prostate and hematological cancer cells | Castration-resistant prostate cancer xenograft | Inhibits proliferation and reduces tumor growth.[12] Suppresses cell growth and GH secretion in pituitary adenoma models.[17] |
| CCS1477 | Proliferation assays in AML and multiple myeloma cell lines | AML (MOLM-16) and MM (OPM-2) xenografts | Potent anti-proliferative activity (GI50 < 100nM in many MM lines).[1] Oral dosing leads to dose-dependent tumor growth reduction and regressions.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to characterize these inhibitors.
Histone Acetyltransferase (HAT) Inhibition Assay (for A-485, C646, CPI-1612, iP300w)
This assay measures the ability of a compound to inhibit the enzymatic activity of the p300 HAT domain.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is often used.[15] It measures the acetylation of a biotinylated histone peptide (e.g., H3) by the recombinant p300 catalytic domain in the presence of acetyl-CoA.
-
Procedure:
-
The p300 enzyme, histone peptide substrate, and varying concentrations of the inhibitor are incubated together.
-
The reaction is initiated by the addition of acetyl-CoA.
-
After a set incubation period, the reaction is stopped.
-
A europium-labeled anti-acetylated lysine antibody and a streptavidin-conjugated fluorophore are added.
-
If the histone peptide is acetylated, the antibody and streptavidin bind, bringing the europium and fluorophore into close proximity, resulting in a FRET signal.
-
The signal is measured using a plate reader, and IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.[15]
-
Bromodomain Binding Assay (for CCS1477)
This assay quantifies the binding affinity of an inhibitor to the p300 bromodomain.
-
Principle: Surface Plasmon Resonance (SPR) is a common technique to measure binding kinetics and affinity.[1]
-
Procedure:
-
The recombinant p300 bromodomain protein is immobilized on a sensor chip.
-
A solution containing the inhibitor (e.g., CCS1477) at various concentrations is flowed over the chip surface.
-
Binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.[1]
-
ETV1 Binding and Degradation Assay (for this compound)
This workflow is used to confirm the mechanism of action of this compound.
Caption: Experimental workflow to validate this compound's effect on ETV1.
-
Principle: A combination of co-immunoprecipitation and western blotting is used to assess the binding and post-translational modifications of ETV1.
-
Procedure:
-
ETV1 Acetylation: ETV1-expressing cells are treated with this compound. ETV1 is then immunoprecipitated from cell lysates, and the level of acetylation is determined by Western blotting with an anti-acetyl-lysine antibody. A reduction in the acetylation signal in treated cells indicates that this compound inhibits ETV1 acetylation.[9]
-
ETV1 Stability: Cells are treated with this compound over a time course. Total cell lysates are then analyzed by Western blotting for ETV1 protein levels. A decrease in ETV1 levels suggests that the compound promotes its degradation.[9]
-
Summary and Conclusion
The landscape of p300 inhibition is diverse, with compounds targeting different domains and acting through distinct mechanisms.
-
This compound represents a substrate-targeted approach, indirectly modulating p300's activity on the ETV1 oncoprotein. This offers a high degree of specificity for ETV1-driven cancers but with a lower direct binding affinity compared to direct p300 inhibitors.
-
A-485, CPI-1612, and iP300w are highly potent, direct inhibitors of the p300/CBP catalytic HAT domain. They offer broad inhibition of p300/CBP's acetyltransferase activity, which has shown efficacy in various cancer models, particularly in hematological and prostate cancers.[12][15]
-
CCS1477 provides an alternative strategy by targeting the p300/CBP bromodomain, disrupting its ability to bind to acetylated histones and co-activate transcription. This has proven effective in models of acute myeloid leukemia and multiple myeloma.[1]
The choice of inhibitor for research or therapeutic development will depend on the specific biological context and the desired outcome. For diseases driven by a specific p300 substrate like ETV1, a targeted approach with a molecule like this compound may be advantageous. For broader targeting of p300/CBP's oncogenic functions, direct HAT or bromodomain inhibitors like A-485 and CCS1477, respectively, represent powerful tools. This guide provides the foundational data to aid researchers in making these critical decisions.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Activation of p300 Enhances the Sensitivity of Pituitary Adenomas to Dopamine Agonist Treatment by Regulating the Transcription of DRD2 [mdpi.com]
- 5. Structural mechanism of BRD4-NUT and p300 bipartite interaction in propagating aberrant gene transcription in chromatin in NUT carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. A small molecule that binds and inhibits the ETV1 transcription factor oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CCS 1477 Supplier | CAS 2222941-37-7 | CCS1477 | Tocris Bioscience [tocris.com]
- 15. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of BRD32048: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of BRD32048, a small molecule inhibitor of the ETV1 transcription factor. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to treat this research chemical with a high degree of caution as its toxicological properties have not been fully elucidated. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety Precautions
Before handling this compound, it is essential to review the complete Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the crystalline solid. Avoid direct contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Quantitative Data Summary
For ease of reference, key quantitative data for this compound are summarized in the table below.
| Property | Value | Solvents for Stock Solutions |
| Purity | ≥98% | DMSO |
| Supplied as | A crystalline solid | 30 mg/mL |
| Storage | -20°C | DMF |
| Stability | ≥ 4 years | 30 mg/mL |
| Molecular Weight | 314.4 g/mol | Ethanol |
| K D | 17.1 µM (in vitro for ETV1) | 2 mg/mL |
| Solubility (1:1 DMSO:PBS, pH 7.2) | ~0.5 mg/mL |
Step-by-Step Disposal Procedures
The following protocols provide a clear workflow for the proper disposal of this compound in various forms.
Disposal of Unused Solid this compound
-
Waste Classification : Unused solid this compound should be treated as non-hazardous chemical waste, in accordance with institutional and local guidelines.
-
Packaging :
-
Place the original vial containing the unused solid into a larger, sealable, and clearly labeled waste container.
-
The label should include "Waste this compound (Solid)", the quantity, and the date of disposal.
-
-
Collection : Transfer the sealed container to your institution's designated chemical waste collection area. Do not dispose of solid this compound in the regular trash.
Disposal of this compound Solutions
The disposal method for this compound solutions depends on the solvent used.
Aqueous Solutions (e.g., DMSO/PBS mixtures):
-
Dilution : While not strictly required due to its non-hazardous classification, it is good practice to dilute small quantities of aqueous solutions with a large volume of water.
-
Sink Disposal : For very dilute, small-volume aqueous solutions, check with your institution's Environmental Health and Safety (EHS) office for guidance on sink disposal. Some institutions may permit this for non-hazardous waste.
-
Chemical Waste : For larger volumes or if sink disposal is not permitted, collect the aqueous waste in a designated, sealed, and labeled container. The label should specify "Aqueous Waste with this compound and DMSO".
Organic Solvent Solutions (e.g., pure DMSO, DMF, Ethanol):
-
Waste Segregation : Collect waste solutions in a designated container for flammable or organic solvent waste. Do not mix with other incompatible waste streams.
-
Labeling : Clearly label the waste container with "Organic Solvent Waste containing this compound", listing the specific solvent(s) and the estimated concentration of the compound.
-
Storage and Collection : Store the sealed waste container in a well-ventilated area, away from ignition sources, until it is collected by your institution's hazardous waste management service.
Disposal of Contaminated Labware
Proper decontamination and disposal of contaminated labware are critical to prevent cross-contamination and ensure safety.
Disposable Labware (e.g., pipette tips, tubes, gloves):
-
Segregation : Place all disposable items that have come into contact with this compound (solid or in solution) into a designated, sealed biohazard or chemical waste bag.
-
Labeling : Clearly label the bag as "Non-hazardous Chemical Waste" or as per your institutional guidelines.
-
Disposal : Dispose of the bag through your institution's chemical or solid waste stream. Do not place in regular trash.
Reusable Labware (e.g., glassware):
-
Initial Rinse : Rinse the glassware with the solvent used to dissolve the this compound (e.g., DMSO, ethanol). Collect this initial rinsate as chemical waste.
-
Decontamination : Wash the rinsed glassware thoroughly with a suitable laboratory detergent and warm water.
-
Final Rinse : Rinse the cleaned glassware multiple times with deionized water.
-
Drying : Allow the glassware to air dry or use a laboratory oven.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: A flowchart outlining the proper disposal streams for different forms of this compound waste.
This compound Signaling Pathway
This compound functions by directly interacting with the ETV1 transcription factor. This interaction inhibits the p300-dependent acetylation of ETV1, which in turn leads to its degradation and a subsequent reduction in its transcriptional activity.
Personal protective equipment for handling BRD32048
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling, use, and disposal of BRD32048, a potent inhibitor of the ETV1 transcription factor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following PPE is required to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | A full-length lab coat is required to protect against skin contact. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles. |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 433694-46-3 |
| Molecular Formula | C₁₆H₂₂N₆O |
| Molecular Weight | 314.4 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 2 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml |
| Stability | ≥ 4 years at -20°C |
Operational Plans: Handling and Storage
Receiving and Storage: Upon receipt, visually inspect the container for any damage. This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability of at least 4 years[1].
Stock Solution Preparation:
-
Ensure all work is conducted in a chemical fume hood.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions by dissolving the solid in an appropriate solvent such as DMSO to a concentration of 10 mM.[2]
-
Stock solutions are stable for up to 6 months when stored at -20°C.[3] For storage at -80°C, the stability extends to 6 months.[2]
-
Aqueous solutions are not recommended for storage for more than one day.[1]
Use in Cell Culture: When diluting stock solutions for cell-based assays, ensure thorough mixing. The final concentration of DMSO in the cell culture media should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this compound down the drain.
Experimental Protocols
Luciferase Reporter Assay for ETV1 Inhibition
This protocol is designed to assess the inhibitory effect of this compound on ETV1 transcriptional activity.
Materials:
-
Cells co-transfected with an ETV1-driven firefly luciferase reporter and a Renilla luciferase control vector.
-
This compound stock solution (10 mM in DMSO).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a DMSO vehicle control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.
Compound Pull-Down Assay
This protocol is used to demonstrate the direct binding of this compound to the ETV1 protein.
Materials:
-
This compound covalently attached to beads (e.g., NHS-activated sepharose beads).
-
Cell lysate containing overexpressed or endogenous ETV1.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Antibody against ETV1 for Western blotting.
Procedure:
-
Incubate the this compound-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate beads without conjugated this compound with the cell lysate.
-
As a competition control, pre-incubate the cell lysate with an excess of free this compound before adding the this compound-conjugated beads.
-
Wash the beads three times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins by boiling the beads in elution buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ETV1 antibody to detect the presence of ETV1 in the pull-down fractions.
Visualizations
Below are diagrams illustrating the signaling pathway of ETV1 and a typical experimental workflow for assessing the effect of this compound.
Caption: ETV1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
